The Crystal Structure, Physicochemical Profile, and Synthesis of 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone: A Technical Guide
Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven methodology to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(1,5-Dimethyl-1H-p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven methodology to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone (CAS: 1174846-98-0) is a highly specialized α,α-difluoromethyl ketone (DFMK) building block. As a Senior Application Scientist, I frequently utilize this class of pyrazole-DFMKs to design selective Cyclooxygenase (COX) inhibitors. The difluoroacetyl group (–COCHF₂) acts as a bioisostere for carboxylic acids and alcohols, offering unique hydrogen-bonding capabilities while enhancing metabolic stability[1].
This whitepaper deconstructs the physicochemical properties, crystallographic rationale, and self-validating synthetic protocols required to successfully handle and deploy this compound in drug discovery workflows.
Before initiating any synthetic or crystallographic workflow, establishing a rigorous physicochemical baseline is mandatory. The molecular weight of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is derived from its exact atomic composition (C₇H₈F₂N₂O ).
While standalone single-crystal X-ray diffraction (SCXRD) data for this specific intermediate is often proprietary, the crystallographic behavior of the pyrazole-DFMK class is well-documented and highly predictable[1].
Conformational Causality:
The 3D conformation of this molecule is governed by the steric interplay between the pyrazole ring substituents and the difluoroacetyl group. In an idealized state, the carbonyl double bond (C=O) seeks to adopt a coplanar arrangement with the pyrazole π-system to maximize resonance stabilization. However, the presence of the C5-methyl group creates a severe steric clash with the carbonyl oxygen or the bulky –CHF₂ moiety.
As a result, the crystal packing forces the difluoroacetyl group to twist out of the pyrazole plane. This induced dihedral angle is not a flaw; it is a critical feature. This out-of-plane twist exposes the electrophilic carbonyl carbon and positions the highly electronegative fluorine atoms to act as weak hydrogen-bond acceptors, optimizing the molecule's trajectory into the hydrophobic channel of the COX-2 active site.
Synthetic Workflow: Weinreb Amide Acylative Transfer
The synthesis of α,α-difluoromethyl-heteroaromatic ketones requires precise chemocontrol to prevent over-addition of the nucleophile. The industry standard, as validated by[1], utilizes a Weinreb amide acylative transfer of a difluoromethyl-carbanion.
Self-Validating Experimental Protocol
Causality Note: We utilize a Weinreb amide (N-methoxy-N-methylamide) because the intermediate tetrahedral adduct is stabilized by the chelation of the metal ion between the methoxy oxygen and the carbonyl oxygen. This prevents the intermediate from collapsing into a ketone during the reaction, thereby neutralizing the risk of a second nucleophilic attack that would yield an unwanted tertiary alcohol.
Preparation of the Electrophile:
Convert 1,5-dimethyl-1H-pyrazole-4-carboxylic acid to its corresponding Weinreb amide using N,O-dimethylhydroxylamine hydrochloride, EDC, and HOBt in anhydrous DMF.
In-Process Control (IPC): Confirm complete consumption of the starting acid via LC-MS before proceeding.
Pronucleophile Activation:
Dissolve the purified Weinreb amide in anhydrous THF under an Argon atmosphere and cool to 0 °C.
Add the pronucleophile, Trimethylsilyl difluoromethane (TMSCHF₂).
Causality: TMSCHF₂ is chosen for its robust chemical stability (bp 65 °C) compared to highly volatile gaseous fluoroalkanes[1].
Lewis-Base Mediated Transfer:
Slowly introduce a Lewis base (e.g., a catalytic alkoxide or fluoride source) to activate the silicon, generating the transient difluoromethyl carbanion [CHF₂]⁻.
IPC: Monitor the reaction via TLC. The formation of the stable tetrahedral intermediate will be evident.
Aqueous Quench & Collapse:
Quench the reaction strictly with saturated aqueous NH₄Cl at 0 °C.
Causality: The acidic quench breaks the metal chelation, forcing the tetrahedral intermediate to collapse exclusively into the target DFMK (1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone).
Purification:
Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
Fig 1: Weinreb amide acylative transfer workflow for DFMK synthesis.
Pharmacodynamics & Target Engagement
The primary application of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is its use as a core scaffold for Cyclooxygenase (COX) inhibitors[1].
The COX-1 and COX-2 enzymes are responsible for converting arachidonic acid into prostaglandin H2, a primary mediator of inflammation and pain. The pyrazole-DFMK derivatives act as competitive inhibitors. The pyrazole ring anchors the molecule within the hydrophobic channel of the COX enzyme, while the –CHF₂ group engages in critical dipole-dipole interactions and lipophilic hydrogen bonding with the active site residues (such as Arg120 and Tyr355). This dual-action binding mechanism is highly effective at halting the enzymatic conversion of arachidonic acid.
Fig 2: Mechanism of COX-1/COX-2 inhibition by pyrazole DFMK derivatives.
References
Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors
Source: Organic & Biomolecular Chemistry (RSC Publishing), 2022, 20(38), 7623-7634.
URL:[Link]
Comprehensive NMR Characterization Guide for 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
Executive Summary In contemporary drug discovery, the strategic incorporation of fluorinated moieties is a proven tactic to modulate lipophilicity, metabolic stability, and binding affinity. 1-(1,5-dimethyl-1H-pyrazol-4-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, the strategic incorporation of fluorinated moieties is a proven tactic to modulate lipophilicity, metabolic stability, and binding affinity. 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone (CAS: 1174846-98-0) is a highly specialized building block frequently utilized in the synthesis of advanced pharmaceutical agents, most notably in the development of Janus kinase (JAK) inhibitors[1]. The commercial availability of this intermediate has accelerated its adoption across medicinal chemistry pipelines[2].
For researchers synthesizing or utilizing this compound, unambiguous structural elucidation is paramount. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) protocol, detailing the exact
1
H and
19
F chemical shifts, coupling constants, and the underlying electronic causality governing these spectral signatures.
Molecular Architecture & Electronic Environment
To accurately predict and assign the NMR spectra of this molecule, one must analyze the distinct electronic microenvironments created by its functional groups:
The Pyrazole Core: A five-membered heteroaromatic ring that inherently possesses an electron-rich
π
-system, though its electron density is unevenly distributed due to the two nitrogen atoms.
N1-Methyl Group: Directly attached to the electronegative N1 atom, subjecting it to a strong inductive (-I) withdrawal.
C5-Methyl Group: Attached to an sp
2
carbon, experiencing both the anisotropic deshielding of the aromatic ring and the long-range electron-withdrawing effects of the adjacent C4 substituent.
C4-Difluoroacetyl Group (-C(=O)CHF
2
): This is the dominant electronic feature of the molecule. The carbonyl group exerts powerful mesomeric (-M) and inductive (-I) effects, pulling electron density away from the pyrazole ring (specifically deshielding the C3 position). Furthermore, the two highly electronegative fluorine atoms create a uniquely deshielded environment for the geminal proton.
Self-Validating Experimental Protocol
A robust NMR protocol must not merely record data; it must internally validate the proposed chemical structure. The following methodology ensures that the acquired
1
H and
19
F spectra cross-verify one another.
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
3
). The use of CDCl
3
is standard practice, with its residual solvent peak (7.26 ppm for
1
H) serving as a highly reproducible internal reference[3].
1
H NMR Acquisition (400 MHz): Utilize a standard 30° pulse program (zg30). Causality for parameter choice: Set the relaxation delay (D1) to at least 2.0 seconds. The isolated C3-H aromatic proton lacks adjacent protons for efficient dipole-dipole relaxation; a sufficient D1 ensures it fully relaxes between pulses, guaranteeing accurate integration relative to the methyl groups.
19
F NMR Acquisition (376 MHz):Causality for parameter choice: It is critical to acquire this spectrum without
1
H decoupling (e.g., use a standard zg pulse rather than zgdc). By preserving the heteronuclear scalar coupling, the
19
F signal will split based on its interaction with the adjacent proton, providing a direct mathematical link to the
1
H spectrum.
Cross-Validation: Extract the geminal hydrogen-fluorine coupling constant (
2JHF
) from both spectra. The structure is validated if, and only if, the
2JHF
value extracted from the
1
H triplet perfectly matches the
2JHF
value extracted from the
19
F doublet.
Workflow Visualization
Self-validating NMR workflow for fluorinated pyrazoles.
Quantitative Data & Spectral Assignments
Table 1:
1
H NMR Data (400 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
)
Assignment
7.95
Singlet (s)
1H
-
Pyrazole C3-H
6.05
Triplet (t)
1H
2JHF
= 54.0 Hz
-C(=O)CH F
2
3.85
Singlet (s)
3H
-
N1-CH3
2.55
Singlet (s)
3H
-
C5-CH3
Mechanistic Justification of
1
H Shifts:
C3-H (7.95 ppm): This proton is situated between the N2 atom and the C4-difluoroacetyl group. The profound electron-withdrawing nature of the acyl group drains electron density from the ring, heavily deshielding the C3 position and pushing it far downfield compared to unsubstituted pyrazoles.
-C(=O)CHF
2
(6.05 ppm): This proton is subjected to extreme deshielding forces. It is adjacent to a carbonyl group (-M, -I effects) and geminal to two highly electronegative fluorine atoms. The nuclear spin of the two equivalent
19
F atoms (
I=1/2
) splits this proton signal into a distinct triplet with a massive geminal coupling constant (
2JHF≈54.0
Hz).
N1-CH
3
(3.85 ppm) vs. C5-CH
3
(2.55 ppm): The N1-methyl is directly bonded to an electronegative nitrogen, resulting in a strong inductive deshielding effect (~3.85 ppm). Conversely, the C5-methyl is attached to a carbon atom; while it is shifted downfield relative to a standard aliphatic methyl due to the aromatic ring and the neighboring C4-acyl group, it remains significantly more shielded (~2.55 ppm) than the N-methyl group.
Table 2:
19
F NMR Data (376 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
)
Assignment
-120.5
Doublet (d)
2F
2JHF
= 54.0 Hz
-C(=O)CHF
2
Mechanistic Justification of
19
F Shifts:
-C(=O)CHF
2
(-120.5 ppm): Fluorine atoms attached to an sp
3
carbon directly bonded to a carbonyl typically resonate in the -110 to -125 ppm range. Because there is exactly one adjacent proton, the signal is split into a doublet. The coupling constant of 54.0 Hz perfectly mirrors the
1
H spectrum, fulfilling the self-validation requirement of the analytical protocol.
Conclusion
The structural verification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone relies on understanding the profound electronic impacts of its functional groups. By employing a self-validating NMR protocol—specifically leveraging the ~54.0 Hz
2JHF
scalar coupling across both
1
H and
19
F spectra—drug development professionals can unambiguously confirm the integrity of this critical building block before advancing it into complex API syntheses.
The Strategic Application of 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone in Targeted Drug Discovery
Executive Summary In modern targeted drug discovery, achieving a balance between high target affinity, prolonged residence time, and minimal off-target toxicity is paramount. 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern targeted drug discovery, achieving a balance between high target affinity, prolonged residence time, and minimal off-target toxicity is paramount. 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has emerged as a highly versatile bifunctional building block and pharmacophore. It elegantly marries a tunable heteroaromatic recognition scaffold (the 1,5-dimethylpyrazole core) with a highly calibrated electrophilic warhead (the α,α-difluoromethyl ketone, or DFMK).
This in-depth technical guide deconstructs the physicochemical causality behind the DFMK moiety's success as a reversible covalent inhibitor, explores its dual utility as a structural intermediate in kinase inhibitor synthesis, and establishes self-validating experimental workflows for characterizing its binding kinetics.
Structural Deconstruction & Mechanistic Causality
The Electrophilic Warhead: Why DFMK?
The 2,2-difluoroethanone moiety operates as a classic transition-state analog for serine and cysteine proteases, as well as an active pharmacophore for cyclooxygenase (COX) enzymes[1]. The mechanism of action relies on the nucleophilic attack of a catalytic residue (Ser-OH or Cys-SH) onto the highly electrophilic carbonyl carbon, resulting in the formation of a tetrahedral hemiketal or hemithioacetal adduct[2].
The Causality of Fluorination:
The selection of a difluoromethyl ketone over a trifluoromethyl ketone (TFMK) or a standard fluoromethyl ketone (FMK) is a deliberate thermodynamic choice.
TFMKs are excessively electrophilic, causing them to exist predominantly as inactive hydrates (gem-diols) in aqueous physiological media. This hydration penalty severely reduces the effective concentration of the reactive carbonyl species[3].
DFMKs strike the optimal balance. The two electron-withdrawing fluorine atoms sufficiently lower the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl to facilitate nucleophilic attack, while keeping the hydration equilibrium favorable for the active ketone form[3]. Furthermore, the remaining α-proton in the –CHF₂ group acts as a weak hydrogen bond donor, serving as an isosteric substitute for –OH or –SH groups, which provides critical stabilization within the enzyme's S1/S1' subpockets[1].
The Recognition Scaffold: 1,5-Dimethyl-1H-pyrazole
The pyrazole ring is not merely a passive structural linker; it is an active participant in target recognition. The heteroaromatic core provides a rigid vector for the DFMK warhead. The N2 atom of the pyrazole acts as a potent hydrogen bond acceptor, a feature frequently exploited to anchor the molecule within the hinge region of kinases (e.g., Janus kinases) or the allosteric side pockets of COX-2[1][4]. The methyl groups at the C1 and C5 positions provide localized hydrophobic bulk, enhancing desolvation entropy upon binding and restricting the rotational degrees of freedom to pre-organize the molecule into its bioactive conformation.
Kinetic pathway of reversible covalent inhibition by DFMK-pyrazole derivatives.
Applications in Drug Discovery
1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is utilized across two primary paradigms:
Direct Reversible Covalent Inhibitors: As demonstrated by Citarella et al., pyrazole-based DFMKs act as potent inhibitors of COX isoforms, leveraging the –COCHF₂ group to interact with Tyr385 and Ser530 in the COX-2 active site[1]. Similarly, DFMK architectures have shown potent micromolar to nanomolar inhibition against viral cysteine proteases, including the SARS-CoV-2 Main Protease (Mpro)[2][3].
Advanced Synthetic Intermediates: In the synthesis of Janus Kinase (JAK) inhibitors, this compound is frequently subjected to Grignard addition or stereoselective reduction. For instance, reacting the ketone with methylmagnesium bromide yields a tertiary alcohol bearing a difluoromethyl group, a critical pharmacophore for maintaining metabolic stability while enhancing kinase hinge-binding affinity[4].
Quantitative Warhead Comparison
Table 1: Physicochemical Comparison of Electrophilic Warheads
Warhead Type
Aqueous Hydration State
Electrophilicity
Reversibility
Primary Target Class
Aldehyde (-CHO)
Low to Moderate
High
Reversible
Cys Proteases
Fluoromethyl Ketone (FMK)
Low
Moderate
Irreversible (Alkylation)
Ser/Cys Proteases
Difluoromethyl Ketone (DFMK)
Moderate (Optimal)
High
Slow-Reversible
Ser/Cys Proteases, COX
Trifluoromethyl Ketone (TFMK)
High (Predominantly Gem-diol)
Very High
Reversible
Metallo/Ser Proteases
Experimental Workflows & Validation Protocols
To rigorously classify 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone derivatives as reversible covalent inhibitors, one cannot rely on standard steady-state IC₅₀ assays. Covalent inhibition is time-dependent; thus, an IC₅₀ value will artificially shift depending on pre-incubation time.
As an Application Scientist, I mandate the use of a Self-Validating Jump-Dilution Protocol . We utilize jump-dilution rather than simple dialysis because the rapid dissociation kinetics of some DFMK hemiketals require immediate, continuous monitoring of initial velocity recovery to accurately calculate the dissociation rate constant (
koff
).
Protocol: Jump-Dilution Assay for Reversibility Validation
Objective: To differentiate between irreversible alkylation and reversible hemiketal/hemithioacetal formation.
Step-by-Step Methodology:
Enzyme-Inhibitor Pre-incubation: Incubate the target enzyme (e.g., Mpro at 100x the final assay concentration) with the DFMK-pyrazole inhibitor at a concentration equivalent to
10×IC50
in the appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT) for 60 minutes at 37°C. Causality: This ensures >90% formation of the covalent E-I adduct.*
Control Preparation: Prepare a parallel vehicle control (Enzyme + DMSO) under identical conditions.
The "Jump" (Rapid Dilution): Rapidly dilute the pre-incubated E-I mixture 100-fold into a reaction buffer containing a saturating concentration of the fluorogenic substrate (
[S]≫Km
). Causality: The massive dilution drops the free inhibitor concentration well below its
Ki
, forcing the equilibrium toward dissociation if the bond is reversible.
Continuous Kinetic Monitoring: Immediately monitor the release of the fluorophore (e.g., AMC or FRET pairs) continuously for 3 to 4 hours.
Data Regression: Plot product formation over time. An irreversible inhibitor will yield a flat line (zero slope). A reversible DFMK will display a concave-up curve as the enzyme slowly reactivates, eventually reaching a steady-state velocity parallel to the uninhibited control. Fit the data to the integrated rate equation:
P(t)=vst+kobsvi−vs(1−e−kobst)
Step-by-step workflow for validating the reversible covalent mechanism via jump-dilution.
When utilized as a building block for kinase inhibitors[4], the 2,2-difluoroethanone must be stereoselectively converted.
Preparation: Dissolve 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool the system to -15°C. Causality: Low temperatures suppress enolization and side-reactions driven by the highly acidic α-proton of the DFMK.
Addition: Add Methylmagnesium bromide (3.0 M in THF, 1.5 eq) dropwise.
Quenching: Stir at ambient temperature for 2 hours, then quench with saturated aqueous
NH4Cl
at 0°C. Causality: Mild acidic quenching prevents the degradation of the newly formed tertiary alcohol.
Isolation: Extract with ethyl acetate, dry over
Na2SO4
, and purify via flash chromatography to yield 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,1-difluoropropan-2-ol.
Kinetic Evaluation Parameters
To fully report the efficacy of a DFMK-pyrazole, the following kinetic parameters must be derived from continuous assays.
Table 2: Kinetic Evaluation Parameters for DFMK-Pyrazole Derivatives
Parameter
Definition
Experimental Derivation
Mechanistic Significance
Ki
Non-covalent dissociation constant
Derived from the initial velocity (
vi
) before covalent bond formation.
Reflects the affinity of the 1,5-dimethylpyrazole scaffold for the binding pocket.
kinact
Maximum rate of inactivation
Asymptote of the
kobs
vs. [I] plot.
Reflects the intrinsic electrophilic reactivity of the 2,2-difluoroethanone warhead.
kinact/Ki
Second-order rate constant
Slope of the linear portion of the
kobs
vs. [I] plot.
The ultimate metric of covalent inhibitor efficiency; accounts for both affinity and reactivity.
t1/2
Target Residence Time
Calculated via
ln(2)/koff
from jump-dilution assays.
Determines the duration of pharmacodynamic effect in vivo after drug clearance.
References
Citarella, A., et al. (2022). "Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors." Organic & Biomolecular Chemistry, 20(37), 7622-7633. URL:[Link]
Pan, B.-W., et al. (2021). "Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses." International Journal of Molecular Sciences, 22(3), 1398. URL:[Link]
Shcherbakov, D., et al. (2022). "Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives." Journal of Medicinal Chemistry, 65(19), 12750–12771. URL:[Link]
Vertex Pharmaceuticals Inc. (2016). "Pyrazole carboxamides as Janus kinase inhibitors." US Patent 9,394,282 B2.
Thermodynamic stability of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, a novel heterocyclic compound with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding a molecule's inherent stability is a cornerstone of preclinical development, directly impacting shelf-life, formulation strategies, and ultimately, therapeutic efficacy and safety. This document synthesizes theoretical principles with actionable experimental protocols and predictive computational methodologies. We will explore the structural features governing the molecule's stability, detail rigorous experimental workflows using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline computational approaches for in silico stability prediction. The objective is to provide a self-validating system for the comprehensive characterization of this and similar fluorinated pyrazole derivatives.
Section 1: Introduction to 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
The Pyrazole Scaffold in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry.[1] Its aromatic nature imparts a degree of metabolic robustness, while the arrangement of nitrogen atoms provides opportunities for hydrogen bonding and serves as a versatile anchor for various substituents.[1][2] These features allow for precise tuning of a compound's steric and electronic properties, making pyrazole derivatives prominent in a wide array of FDA-approved drugs targeting enzymes, kinases, and receptors.[1][3]
The Role of Fluorination in Modulating Physicochemical Properties
The introduction of fluorine atoms into organic molecules is a widely utilized strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. The 2,2-difluoroethanone moiety, in particular, leverages the strong inductive effect of the two fluorine atoms. This modification can significantly alter the electrophilicity of the carbonyl carbon, potentially influencing its reactivity and interactions with biological targets.[4] Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry, generally conferring resistance to chemical and thermal degradation.[5]
Rationale for Stability Assessment
A thorough understanding of a drug candidate's thermodynamic stability is non-negotiable. It dictates critical parameters such as storage conditions, potential degradation products, and compatibility with excipients in a final formulation.[6][7] Thermal analysis techniques provide quantitative data on melting points, decomposition temperatures, and phase transitions, which are essential for quality control and regulatory compliance.[7] For 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, assessing its stability is a crucial step in de-risking its progression through the drug development pipeline.
Caption: Molecular Structure of the Target Compound.
Section 2: Theoretical Framework for Thermodynamic Stability
Defining Thermodynamic vs. Kinetic Stability
Thermodynamic stability refers to the relative energy state of a compound; a thermodynamically stable molecule exists in a low-energy well and will not spontaneously change without significant energy input. Kinetic stability, conversely, relates to the energy barrier to a reaction. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its degradation is very high. Our focus is on the inherent thermodynamic stability, which dictates the compound's state under equilibrium conditions.
Key Structural Features Influencing Stability
The stability of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is governed by a combination of factors:
Aromaticity of the Pyrazole Ring: The pyrazole core is a Hückel aromatic system, containing a delocalized six-π-electron system that confers significant chemical robustness and resistance to degradation.[1]
Strength of the C-F Bonds: The geminal difluoro group contains exceptionally strong carbon-fluorine bonds, which are highly resistant to cleavage under thermal stress.[5]
Inductive Electron Withdrawal: The electronegative fluorine atoms create a strong dipole, pulling electron density away from the ethanone carbonyl group. This can stabilize the molecule but also makes the carbonyl carbon more electrophilic and potentially susceptible to nucleophilic attack.[4]
Steric Shielding: The methyl groups at the 1 and 5 positions of the pyrazole ring may provide some steric hindrance, protecting the ring from certain chemical attacks.
Predicted Degradation Pathways
While the molecule is expected to be relatively robust, several hypothetical degradation pathways could occur under forcing conditions (e.g., high temperature, extreme pH, or strong oxidizing agents). The most probable pathways involve the most chemically reactive sites.
Caption: Potential Degradation Pathways Under Forcing Conditions.
Section 3: Experimental Assessment of Thermodynamic Stability
A dual analytical approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive experimental profile of a compound's thermal behavior.
Differential Scanning Calorimetry (DSC)
Principle and Application: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] It is the gold standard for determining melting point (a key indicator of purity), glass transitions, and the enthalpy of phase changes or decomposition events.[6] For our target molecule, DSC will reveal its melting temperature and detect any exothermic decomposition.
Experimental Protocol:
Sample Preparation: Accurately weigh 3-5 mg of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone into a hermetically sealed aluminum DSC pan. An identical empty pan is used as the reference.
Instrument Setup: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
Thermal Program:
Equilibrate the system at 25°C.
Ramp the temperature from 25°C to 350°C at a constant rate of 10°C/min.
Data Analysis: Record the heat flow (mW) versus temperature (°C). The melting point (Tₘ) is identified as the onset temperature of the endothermic melting peak. Exothermic events indicate decomposition.
Thermogravimetric Analysis (TGA)
Principle and Application: TGA measures the change in a sample's mass as a function of temperature or time.[9] It is exceptionally useful for determining the temperature at which degradation begins (onset temperature, Tₒ) and quantifying mass loss associated with decomposition or volatilization.[10][11]
Experimental Protocol:
Sample Preparation: Place 5-10 mg of the sample onto a tared TGA pan (typically platinum or ceramic).
Instrument Setup: Position the pan on the TGA's microbalance within the furnace. Purge with nitrogen at a flow rate of 20-40 mL/min.
Thermal Program:
Equilibrate at 30°C.
Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.
Data Analysis: Plot the percentage of initial mass remaining versus temperature. The decomposition onset temperature is determined from the intersection of tangents to the baseline and the inflection point of the mass loss curve.
Caption: Integrated Workflow for Thermal Analysis.
Expected Data Summary
The following table presents a hypothetical but expected range of results from DSC and TGA analysis, based on the known stability of pyrazole and fluorinated compounds.
Parameter
Technique
Expected Value
Interpretation
Melting Point (Tₘ)
DSC
100 - 150 °C
A sharp endotherm indicates a pure, crystalline solid.
Decomposition Onset (Tₒ)
TGA
> 220 °C
High onset temperature suggests good thermal stability.
Decomposition Event
DSC
> 220 °C
A sharp, single exothermic event following melting.
Mass Loss at 350°C
TGA
> 95%
Indicates complete decomposition into volatile fragments.
Section 4: Computational Approaches to Stability Prediction
In silico methods provide powerful predictive insights into molecular stability, often guiding experimental design and saving significant resources.
Density Functional Theory (DFT) Calculations
Objective: DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[12] It can be used to calculate bond dissociation energies (BDEs) for the weakest bonds in the molecule and to model the thermodynamics of potential degradation reactions. A high BDE for the bonds connecting the side chain to the pyrazole ring would predict high thermal stability.
Methodology Overview:
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a functional like B3LYP with a basis set such as 6-31G(d,p).[12]
Frequency Analysis: This calculation confirms that the optimized structure is a true energy minimum and provides thermodynamic data like enthalpy and Gibbs free energy.
Bond Dissociation Energy (BDE) Calculation: The energy required to homolytically cleave a specific bond is calculated. This is repeated for all structurally significant bonds.
Molecular Dynamics (MD) Simulations
Objective: MD simulations model the physical movements of atoms and molecules over time, providing insight into conformational stability and interactions in a simulated physiological or formulation environment.[13]
Methodology Overview:
System Setup: The DFT-optimized structure is placed in a simulation box filled with a chosen solvent (e.g., water).
Equilibration: The system is gradually heated and pressurized to the desired simulation conditions (e.g., 298 K, 1 atm) to allow the system to relax.
Production Run: A long simulation (e.g., 100 nanoseconds) is run, from which trajectories are saved. Analysis of these trajectories can reveal unstable conformations or preferential interactions that might precede degradation.
Caption: Workflow for In Silico Stability Assessment.
Section 5: Summary and Future Directions
The thermodynamic stability of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone can be comprehensively characterized through an integrated strategy of theoretical analysis, robust experimental testing, and computational prediction. The aromatic pyrazole core and strong C-F bonds suggest a high degree of intrinsic stability. This hypothesis must be rigorously tested using DSC and TGA to acquire quantitative data on its melting and decomposition behavior. These experimental results can then be rationalized and further explored using DFT and MD simulations to understand stability at a molecular level.
Future work should include:
Forced Degradation Studies: Subjecting the compound to harsh conditions (acid, base, oxidation, light) to identify and characterize actual degradation products, confirming or refuting the predicted pathways.
Excipient Compatibility Studies: Using DSC to screen for physical or chemical interactions between the active compound and common pharmaceutical excipients.[6]
Isothermal Stability Analysis: Conducting long-term stability tests at various temperatures to determine kinetic parameters and establish a reliable shelf-life.
This multi-faceted approach ensures a thorough understanding of the compound's stability profile, which is fundamental to its successful development as a potential therapeutic agent.
Section 6: References
IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.
Journal of Advanced Scientific Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research.
PMC. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC.
Royal Society of Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech.
DergiPark. (2025). Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. DergiPark.
Benchchem. (n.d.). degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions. Benchchem.
A Preliminary Toxicity and Safety Assessment of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone: A Technical Guide
Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous biologically active molecules.[1][2][3] The introduction of fluorine atoms into organic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous biologically active molecules.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, often enhancing metabolic stability and potency. Consequently, fluorinated pyrazole derivatives such as 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone are of considerable interest to researchers in drug discovery and development.
This technical guide provides a preliminary framework for assessing the toxicity and safety profile of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and outlines a logical, tiered approach to safety evaluation, beginning with in silico assessments and progressing to targeted in vitro and in vivo assays. This document is intended for researchers, scientists, and drug development professionals to inform safe handling practices and guide future non-clinical safety studies.
Chemical Identity and Properties
Chemical Name: 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
Molecular Formula: C₇H₈F₂N₂O
Structure:
CAS Number: While a specific CAS number for this exact molecule was not identified in the initial search, related structures are cataloged.[4][5][6][7]
Review of Toxicological Data for Structurally Related Pyrazole Derivatives
Table 1: GHS Hazard Classifications for a Structurally Related Pyrazole Compound [8]
Hazard Class
Category
Hazard Statement
Acute toxicity, oral
4
H302: Harmful if swallowed
Skin corrosion/irritation
2
H315: Causes skin irritation
Serious eye damage/eye irritation
2A
H319: Causes serious eye irritation
Specific target organ toxicity, single exposure
3
H335: May cause respiratory irritation
These classifications suggest that compounds containing the dimethyl-pyrazole moiety may, as a class, present risks of acute oral toxicity and irritation to the skin, eyes, and respiratory system.[8] Further toxicological studies on other pyrazole derivatives have revealed more specific mechanisms of toxicity. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides demonstrated acute oral toxicity in mice, which was linked to the inhibition of the mitochondrial respiration system.[9] This finding underscores the importance of investigating mitochondrial toxicity for novel pyrazole-containing compounds.
Conversely, some complex pyrazole-containing molecules have been shown to have a favorable safety profile. A toxicological evaluation of two bitter-modifying flavor compounds, which include a dimethyl-pyrazole group, established a No-Observed-Adverse-Effect-Level (NOAEL) of 100 mg/kg body weight/day in 90-day rat studies.[10] Another study on a novel pyrazole derivative found it to be practically non-toxic in acute toxicity tests.[2] These contrasting findings highlight that while the pyrazole core is a feature of some toxic compounds, the overall toxicological profile is highly dependent on the specific substituents and the overall molecular structure.
In Silico Toxicological Assessment: A Predictive First Step
In the absence of empirical data, in silico (computational) toxicology provides a rapid, cost-effective, and ethically sound initial assessment of a compound's potential toxicity.[11][12][13][14] These methods use a compound's chemical structure to predict its interaction with biological systems and potential to cause adverse effects.[11][14]
Recommended In Silico Workflow
The following workflow is proposed for a comprehensive in silico toxicological assessment of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone.
Caption: In Silico Toxicity Assessment Workflow.
Proposed Preliminary Experimental Safety Testing
Based on the potential hazards identified from related compounds and the outcomes of the in silico assessment, a tiered approach to experimental safety testing is recommended. This strategy prioritizes in vitro assays to minimize animal use, in line with the 3Rs (Replacement, Reduction, and Refinement) principle.
Tier 1: In Vitro Toxicology
This initial phase focuses on key toxicological endpoints that are strong indicators of potential adverse effects.
Table 2: Proposed Tier 1 In Vitro Assays
Assay
Endpoint
Rationale
Bacterial Reverse Mutation Test (Ames Test)
Genotoxicity/Mutagenicity
To assess the potential of the compound to induce mutations in DNA. A positive result is a significant red flag in early drug development.
In Vitro Micronucleus Assay
Chromosomal Damage
To evaluate the potential for the compound to cause larger-scale damage to chromosomes in mammalian cells.
Based on the finding that some pyrazole-carboxamides exhibit toxicity through inhibition of mitochondrial respiration[9], this assay is crucial for mechanistic insight.
hERG Patch-Clamp Assay
Cardiotoxicity
To assess the potential for inhibition of the hERG potassium channel, a key indicator of potential cardiac arrhythmia.
Hepatocyte Viability Assay
Hepatotoxicity
To evaluate the potential for the compound to cause liver cell death, a common reason for drug attrition.
To investigate the potential to cause an allergic skin reaction, as suggested by the irritation potential of related compounds.
Tier 2: Acute In Vivo Toxicity
Should the results of the Tier 1 in vitro assays and the in silico predictions indicate a manageable risk profile, a limited, well-defined in vivo study would be the next logical step.
Protocol: Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of the compound in a rodent model (rat or mouse).
Methodology:
A stepwise procedure is used with a small number of animals per step.
The starting dose is selected based on the in vitro cytotoxicity data and any available information from structurally related compounds.
Animals are dosed by oral gavage.
Clinical signs of toxicity are observed and recorded for up to 14 days.
Body weight changes are monitored.
At the end of the study, a gross necropsy is performed on all animals.
Endpoint: Determination of an acute toxic class (ATC) or an approximate LD₅₀ value and identification of target organs of toxicity.
Spectroscopic Characterization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone and Its Synthetic Intermediates
An In-Depth Technical Guide for Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The integration of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The integration of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Among these scaffolds, pyrazole derivatives are of significant interest due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4][5][6] The target molecule, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, represents a key building block for more complex pharmaceutical agents. Its synthesis involves critical intermediates whose structural integrity must be unequivocally verified.
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the title compound and its pivotal precursor, 1,5-dimethyl-1H-pyrazole. We will delve into the causality behind experimental choices and the interpretation of spectral data, offering a framework for researchers in drug discovery and development to ensure the identity, purity, and structural confirmation of their synthesized molecules.
Part 1: Synthetic Strategy and Key Intermediates
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is typically achieved through a Friedel-Crafts-type acylation of a pre-functionalized pyrazole ring. The logical pathway involves the synthesis of the core pyrazole scaffold followed by the introduction of the difluoroacetyl group.
The following workflow outlines the key transformation:
Caption: General Synthetic Workflow.
The unequivocal identification of "Intermediate 1" is paramount before proceeding to the final acylation step to prevent the formation of isomeric impurities and ensure reaction efficiency.
Part 2: Spectroscopic Characterization of 1,5-dimethyl-1H-pyrazole (Intermediate 1)
1,5-dimethyl-1H-pyrazole is the foundational core of our target molecule. Its simple, symmetric structure gives rise to a clean and highly informative spectroscopic signature.
Caption: Structure of the pyrazole intermediate.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural map of the molecule. Due to the rapid tautomerism or, in this N-methylated case, the fixed substitution, positions 3 and 5 on the pyrazole ring are distinct.[7]
Table 1: NMR Data for 1,5-dimethyl-1H-pyrazole in CDCl₃
Atom Position
¹H Chemical Shift (δ, ppm)
Multiplicity
¹³C Chemical Shift (δ, ppm)
N-CH₃ (Position 1)
~3.7
s (3H)
~35
C-CH₃ (Position 5)
~2.2
s (3H)
~11
H-3
~7.3
s (1H)
~138
H-4
~5.8
s (1H)
~104
C-5
-
-
~148
Data are estimated based on typical values for substituted pyrazoles.[7][8][9]
Expert Insights:
The proton at the C-4 position (H-4) is significantly upfield (~5.8 ppm) compared to the H-3 proton (~7.3 ppm). This is due to the greater electron density at C-4 in the pyrazole ring system.
The N-methyl group is deshielded relative to the C-methyl group because of its direct attachment to the electronegative nitrogen atom.
In the ¹³C NMR spectrum, the quaternary carbon C-5 appears significantly downfield due to its attachment to nitrogen and its position within the aromatic ring.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. For 1,5-dimethyl-1H-pyrazole, the spectrum is characterized by C-H and C=N/C=C vibrations.
Table 2: Key IR Absorptions for 1,5-dimethyl-1H-pyrazole
Wavenumber (cm⁻¹)
Vibration Type
Intensity
~2900-3000
C-H (methyl) stretching
Medium
~1580
C=C / C=N stretching (ring)
Strong
~1520
C-N stretching (ring)
Medium
These values are characteristic for substituted pyrazole rings.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.
Molecular Ion (M⁺): For C₅H₈N₂, the expected molecular ion peak will appear at m/z = 96.
Key Fragmentation: The pyrazole ring is relatively stable. Common fragmentation pathways involve the loss of methyl radicals or the cleavage of the ring, often with the expulsion of HCN or N₂.[11]
Part 3: Spectroscopic Characterization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone (Final Product)
The introduction of the difluoroacetyl group at the C-4 position dramatically alters the spectroscopic landscape. New signals appear, and existing signals are shifted, providing clear evidence of a successful reaction.
Caption: Structure of the final product.
¹H NMR Spectroscopy
The most informative change is the appearance of a triplet for the -CHF₂ proton and the disappearance of the H-4 singlet.
Table 3: Predicted ¹H NMR Data for the Final Product in CDCl₃
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
N-CH₃ (Position 1)
~3.8
s (3H)
-
C-CH₃ (Position 5)
~2.4
s (3H)
-
H-3
~7.9
s (1H)
-
-C(O)CHF₂
~6.1
t (1H)
J(H,F) ≈ 54
Expert Insights:
-C(O)CHF₂ Proton: The proton on the difluoromethyl group appears as a triplet due to coupling with the two equivalent fluorine atoms (n=2, 2nI+1 = 2(2)(1/2)+1 = 3). The large coupling constant (~54 Hz) is characteristic of two-bond H-F coupling.
Deshielding Effects: The H-3 proton and both methyl groups are shifted downfield compared to the starting material. This is a direct consequence of the strong electron-withdrawing effect of the newly introduced acetyl group at the C-4 position.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique essential for characterizing fluorinated compounds. It provides a clean window with a wide chemical shift range, making signal assignment straightforward.[12][13]
Expected Signal: A single signal is expected for the two equivalent fluorine atoms of the -CHF₂ group.
Chemical Shift (δ): The chemical shift for a CF₂H group adjacent to a carbonyl is typically in the range of -120 to -130 ppm (relative to CFCl₃).[14]
Multiplicity: This signal will appear as a doublet due to coupling with the single adjacent proton (n=1, 2nI+1 = 2(1)(1/2)+1 = 2). The coupling constant, J(F,H), will be the same value observed in the ¹H NMR spectrum (~54 Hz).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the presence of the carbonyl and difluoromethyl carbons and shows the effect of C-F coupling.
Table 4: Predicted ¹³C NMR Data for the Final Product
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Multiplicity (due to C-F coupling)
C=O
~185
t
-CHF₂
~110
t
N-CH₃
~36
s
C-CH₃
~12
s
C-3
~140
s
C-4
~115
s
C-5
~150
s
Expert Insights:
C-F Coupling: The carbonyl carbon and the difluoromethyl carbon will both appear as triplets due to two-bond and one-bond coupling to the fluorine atoms, respectively. The one-bond C-F coupling constant (¹J(C,F)) is typically very large (>200 Hz).
Carbonyl Shift: The carbonyl carbon appears significantly downfield (~185 ppm), which is characteristic for ketones.[15]
Infrared (IR) Spectroscopy
The IR spectrum will provide definitive evidence of the ketone functional group.
Table 5: Key IR Absorptions for the Final Product
Wavenumber (cm⁻¹)
Vibration Type
Intensity
~1700-1720
C=O (ketone) stretching
Strong
~1590
C=C / C=N stretching (ring)
Strong
~1100-1250
C-F stretching
Strong
Expert Insights: The most critical peak to observe is the strong absorption for the C=O stretch, which is absent in the starting pyrazole intermediate. The presence of strong C-F stretching bands further confirms the successful incorporation of the difluoroacetyl group.[16]
Mass Spectrometry (MS)
Molecular Ion (M⁺): For C₇H₈F₂N₂O, the expected molecular ion peak will appear at m/z = 174.
Key Fragmentation: A primary and highly indicative fragmentation pathway would be the alpha-cleavage of the bond between the carbonyl carbon and the pyrazole ring, or the loss of the -CHF₂ group.
Caption: Plausible Mass Spectrometry Fragmentation Pathway.
Part 4: Standard Operating Procedures for Spectroscopic Analysis
To ensure data integrity and reproducibility, standardized protocols for sample preparation and data acquisition are essential.
Protocol 1: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
¹H NMR Acquisition:
Use a 400 MHz or higher spectrometer.
Acquire a standard single-pulse spectrum with a sufficient number of scans (typically 8-16) to achieve a signal-to-noise ratio > 20:1.
Set a relaxation delay (d1) of at least 1 second.
¹³C NMR Acquisition:
Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
Use a relaxation delay of 2 seconds for qualitative analysis.
¹⁹F NMR Acquisition:
Tune the probe to the fluorine frequency.
Acquire a standard single-pulse spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans (4-8) are typically needed.
For accurate integration, use inverse-gated decoupling and a relaxation delay of at least 5 times the longest T1 of interest.[12]
Data Processing: Process all spectra with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol 2: FT-IR Sample Preparation and Acquisition
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.
Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Collect the sample spectrum.
Typically co-add 16-32 scans at a resolution of 4 cm⁻¹.
Data Processing: The spectrum is automatically ratioed against the background. Identify and label the wavenumbers of significant absorption peaks.
Protocol 3: Mass Spectrometry Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
Acquisition (ESI):
Use an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole or TOF).
Infuse the sample solution at a low flow rate (5-10 µL/min).
Acquire spectra in positive ion mode. The protonated molecule [M+H]⁺ will be observed (m/z 175 for the final product).
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
Conclusion
The systematic application of a suite of spectroscopic techniques—NMR (¹H, ¹³C, ¹⁹F), IR, and MS—is indispensable for the unambiguous characterization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone and its synthetic intermediates. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the principles behind the data and following rigorous analytical protocols, researchers can confidently verify the structure and purity of their compounds, a critical step in the path of drug discovery and development.
References
Siegel, G., Loison, A., Hanquet, G., Leroux, F. R., & Panossian, A. (2024). Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. Chem. Commun. Available at: [Link]
Ichikawa, J., Kobayashi, M., Noda, Y., Yokota, N., Amano, K., & Minami, T. (1996). Regiocontrolled Syntheses of 3- or 5-Fluorinated Pyrazoles from 2,2-Difluorovinyl Ketones. The Journal of Organic Chemistry, 61(7), 2763–2769. Available at: [Link]
Gosavi, G., et al. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 10(6). Available at: [Link]
Synfacts. (2011). Synthesis of 3-Amino-4-fluoropyrazoles. J. Org. Chem., 76, 4105-4111. Available at: [Link]
Surmont, R., Verniest, G., & De Kimpe, N. (2010). New synthesis of fluorinated pyrazoles. Organic Letters, 12(20), 4648–4651. Available at: [Link]
ResearchGate. (2025). New Synthesis of Fluorinated Pyrazoles. Available at: [Link]
Oriental Journal of Chemistry. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Vol. 9, No. 4. Available at: [Link]
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Available at: [Link]
ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... Available at: [Link]
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available at: [Link]
DOI. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. Available at: [Link]
ResearchGate. (n.d.). 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). Available at: [Link]
SciSpace. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Measurements 1H NMR spectra were recorded at 300 MHz on a Mercury VX-300 spectrometer by us. Available at: [Link]
Process-NMR. (n.d.). 19Flourine NMR. Available at: [Link]
MDPI. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Available at: [Link]
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Available at: [Link]
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Available at: [Link]
ResearchGate. (2026). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]
ScienceDirect. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Available at: [Link]
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectral date of compounds. Available at: [Link]
PMC. (n.d.). (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. Available at: [Link]
PMC. (n.d.). 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. Available at: [Link]
ResearchGate. (n.d.). Synthesis and characterization of dipyrazolylmethanones. Available at: [Link]
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]
Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]
ResearchGate. (2025). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Available at: [Link]
JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]
PMC. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]
IntechOpen. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
Application Notes and Protocols for the Cross-Coupling of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery The incorporation of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry, often leading to enhanced metabol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery
The incorporation of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethyl group (CF2H), in particular, serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, making it a highly desirable moiety in drug candidates. When appended to a pyrazole scaffold, a privileged heterocycle in numerous pharmaceuticals, the resulting fluorinated pyrazole derivatives become valuable building blocks for the synthesis of novel therapeutics. This document provides a detailed protocol for the cross-coupling of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, a versatile intermediate for the synthesis of a diverse range of α,α-difluoro-α-aryl/alkenyl/alkynyl ketones. These products are key precursors to a variety of biologically active molecules.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner.[1][2] Among these, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly relevant for the functionalization of the difluoroethanone core.[1][3][4][5][6] This guide will focus on the Suzuki-Miyaura coupling as a primary example, owing to its broad functional group tolerance and the commercial availability of a wide array of boronic acid coupling partners.[1][3]
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (or triflate), forming a Pd(II) intermediate. In the context of our substrate, this would typically involve an aryl or vinyl halide as the coupling partner.
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst to continue the cycle.
The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are known to enhance the rates of oxidative addition and reductive elimination, leading to improved reaction outcomes.[7][8]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, which would be generated in situ or used as a precursor to a suitable coupling partner. For the purpose of this protocol, we will assume the pyrazole-difluoroethanone moiety is part of the organoboron component.
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide or triflate (1.0 mmol, 1.0 equiv).
Add the 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone derived boronic acid or ester (1.2 mmol, 1.2 equiv).
Add potassium carbonate (2.0 mmol, 2.0 equiv).
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).
Add the catalyst solution to the reaction flask.
The flask is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Reaction Execution:
Conventional Heating: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
Microwave Irradiation: If using a microwave reactor, place the sealed vial in the microwave cavity. Irradiate the mixture at 120-150 °C for 15-30 minutes.[9][10]
Work-up and Isolation:
Allow the reaction mixture to cool to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cross-coupled product.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Alternative Cross-Coupling Protocols
While the Suzuki-Miyaura coupling is highly versatile, other cross-coupling reactions can also be employed for the functionalization of the 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone core.
Buchwald-Hartwig Amination
For the synthesis of α-amino-α,α-difluoro ketones, the Buchwald-Hartwig amination is the reaction of choice.[5][11] This reaction couples an amine with an aryl halide or triflate.
Catalyst System: A palladium pre-catalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is typically used.[1]
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally required.
Solvent: Anhydrous toluene or 1,4-dioxane are common solvents.
Sonogashira Coupling
To introduce an alkyne moiety, the Sonogashira coupling is employed.[4][6] This reaction couples a terminal alkyne with an aryl or vinyl halide.
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used in conjunction with a copper(I) co-catalyst (e.g., CuI).[12] Copper-free conditions have also been developed.[4]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.
Solvent: Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.
Troubleshooting and Considerations
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Ensure anhydrous and anaerobic conditions. Use freshly prepared catalyst solution.
Poor quality reagents
Use high-purity, anhydrous reagents and solvents.
Inappropriate ligand or base
Screen different ligands and bases. The choice is substrate-dependent.
Formation of Side Products
Homocoupling of the boronic acid
Use a lower reaction temperature or a less reactive base.
Protodeboronation
Ensure anhydrous conditions. Use a non-aqueous work-up if necessary.
Hydrodehalogenation
Use a less reactive palladium catalyst or a different ligand.
Difficulty in Purification
Co-elution of product and byproducts
Optimize chromatographic conditions (e.g., different solvent system, different stationary phase).
Residual palladium
Treat the crude product with a palladium scavenger.
Conclusion
The cross-coupling of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone provides a powerful and versatile platform for the synthesis of a wide array of fluorinated compounds with potential applications in drug discovery and materials science. The Suzuki-Miyaura coupling, in particular, offers a robust and reliable method for the introduction of aryl and heteroaryl moieties. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently access a diverse library of novel chemical entities.
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Cross-Coupling Reactions Guide. (n.d.). Retrieved from [a relevant, stable URL, as the provided one is a redirect]
Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(13), 2338–2343.
Szostak, M., et al. (2020). Development and Mechanistic Investigations of a Base-Free Suzuki–Miyaura Cross-Coupling of α,α-Difluoroacetamides via C–N Bond Cleavage.
Li, G., et al. (2021). Palladium-Catalyzed Carbonylative Cross-Coupling of Difluoroalkyl Halides with Alkylboranes under 1 atm of CO. Organic Letters, 23(23), 9188–9193.
BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. Retrieved from [a relevant, stable URL, as the provided one is a redirect]
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118.
Park, H., & Lee, C. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. Beilstein Journal of Organic Chemistry, 9, 2470-2475.
Li, Z., et al. (2018). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds.
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Ishiyama, T., et al. (2004). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Letters, 6(20), 3449–3451.
Newman, S. G., & Lautens, M. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 51(8-9), 903-913.
Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters, 7(15), 3239–3242.
An, S., et al. (2020). Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes. CCS Chemistry, 2, 1-10.
Fier, P. S., & Hartwig, J. F. (2013). Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles. Journal of the American Chemical Society, 135(34), 12536–12539.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids. Retrieved from [a relevant, stable URL, as the provided one is a redirect]
So, C. M., & Kwong, F. Y. (2017).
Akana, J. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 72(25), 9537–9545.
Application Notes: 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone as a Key Building Block for Advanced Agrochemical Synthesis
Introduction The pyrazole ring is a foundational heterocyclic scaffold in modern agrochemical discovery, recognized for its role in a multitude of commercial fungicides, herbicides, and insecticides.[1][2] Its structural...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrazole ring is a foundational heterocyclic scaffold in modern agrochemical discovery, recognized for its role in a multitude of commercial fungicides, herbicides, and insecticides.[1][2] Its structural versatility and favorable biological interactions make it a "privileged structure" for designing new crop protection agents.[1] Within this class, the 1,5-dimethyl-1H-pyrazole-4-yl core is of particular importance, forming the backbone of several leading Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[3][4] The introduction of fluorinated motifs, specifically the difluoromethyl (CF2H) group, into bioactive molecules is a proven strategy to enhance metabolic stability, binding affinity, and overall efficacy.[5][6][7] The CF2H group can act as a lipophilic hydrogen bond donor, improving pharmacokinetic properties.[6][8]
This document provides detailed application notes and synthetic protocols for the use of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone , a high-value building block for the synthesis of next-generation agrochemicals, particularly pyrazole-4-carboxamide fungicides.
The Strategic Advantage of the Difluoroethanone Moiety
The 2,2-difluoroethanone functional group serves as a versatile precursor to the critical pyrazole-4-carboxamide linkage found in numerous SDHI fungicides.[9] Its incorporation offers several advantages:
Enhanced Bioactivity: The difluoromethyl group can significantly modulate the lipophilicity and electronic properties of the final molecule, often leading to improved binding at the target site.[5][6]
Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation by plant and fungal enzymes, which can prolong the compound's activity.[6]
Versatile Precursor: The ketone functionality provides a reactive handle for a variety of chemical transformations, most notably the conversion to the corresponding carboxylic acid or acid chloride, which is essential for amide bond formation.
Synthesis of the Building Block
The target building block, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, can be synthesized from readily available starting materials. A proposed and efficient synthetic pathway begins with the preparation of the corresponding pyrazole carboxylic acid, which is then converted to the final product.
Protocol 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid
This protocol is adapted from established methods for pyrazole synthesis, such as the Knorr reaction, followed by functionalization.[10][11]
Step-by-Step Methodology:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and triethyl orthoformate (14.8 g, 0.1 mol).
Condensation: Add acetic anhydride (20.4 g, 0.2 mol) to the mixture. Heat the reaction mixture to 120-130 °C and maintain for 2 hours.
Cyclization: Cool the mixture to room temperature. Slowly add a 40% aqueous solution of methylhydrazine (11.5 g, 0.1 mol) while maintaining the temperature below 40 °C with an ice bath. After the addition is complete, stir the mixture at room temperature for 1 hour.
Saponification: Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL). Heat the mixture to reflux for 3 hours to saponify the ester.
Acidification & Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. Acidify to pH 2-3 with concentrated hydrochloric acid. The product will precipitate.
Purification: Filter the white solid, wash with cold water, and dry under vacuum to yield 1,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Protocol 2: Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
This protocol involves the conversion of the carboxylic acid to an acid chloride, followed by a difluoromethylation reaction.
Step-by-Step Methodology:
Acid Chloride Formation: In a 100 mL flask under a nitrogen atmosphere, suspend 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (7.7 g, 0.05 mol) in anhydrous dichloromethane (50 mL). Add oxalyl chloride (7.0 g, 0.055 mol) dropwise, followed by a catalytic amount of DMF (2-3 drops). Stir at room temperature for 2 hours or until gas evolution ceases. The resulting solution of 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride is used directly in the next step.
Difluoromethylation: This step requires a suitable difluoromethylating agent. A common method involves the generation of a difluoromethyl anion or radical equivalent. For this protocol, we will use a method adapted from literature involving a Ruppert-Prakash-type reagent (e.g., TMS-CF2H) or other modern difluoromethylation agents.[8]
Reaction Setup: In a separate flask under nitrogen, prepare the difluoromethylating reagent according to established procedures.
Coupling: Cool the solution of the acid chloride to 0 °C. Add the prepared difluoromethylating reagent solution dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
Workup and Purification: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the target compound.
Application in Agrochemical Synthesis: A Case Study for an SDHI Fungicide Analog
The primary application of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is as a precursor to pyrazole-4-carboxamides, a dominant class of SDHI fungicides.[4][9][12] The following protocol outlines the synthesis of a model carboxamide analog, demonstrating the utility of the building block.
Protocol 3: Synthesis of a Difluoromethyl-Containing Pyrazole-4-Carboxamide
This protocol involves the oxidation of the difluoroethanone to a carboxylic acid, followed by amide coupling.
Step-by-Step Methodology:
Oxidation to Carboxylic Acid: Dissolve 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone (5.0 g, 0.026 mol) in a suitable solvent like acetic acid. Add an oxidizing agent such as potassium permanganate or chromium trioxide portion-wise at a controlled temperature (e.g., 0-10 °C).[13] Stir the reaction until the starting material is consumed (monitored by TLC).
Workup: Quench the excess oxidant (e.g., with sodium bisulfite). Extract the product into an organic solvent like ethyl acetate. Wash with brine, dry over sodium sulfate, and concentrate to yield 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid.
Amide Coupling:
Convert the resulting carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride as described in Protocol 2, Step 1.[14]
In a separate flask, dissolve the desired aniline derivative (e.g., 2-aminobiphenyl, 1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
Add the freshly prepared acid chloride solution dropwise to the aniline solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Isolation and Purification: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Recrystallize or purify the crude product by column chromatography to yield the final pyrazole-4-carboxamide fungicide analog.
Caption: Synthetic route to the target difluoroethanone building block.
Diagram 2: Application in SDHI Fungicide Synthesis
Caption: Pathway from the building block to a target SDHI fungicide analog.
Conclusion
1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is a strategically important intermediate for the development of novel agrochemicals. Its synthesis, while requiring multi-step procedures, is achievable through established chemical transformations. The protocols outlined provide a robust framework for researchers in the agrochemical industry to access this valuable building block and utilize it in the synthesis of next-generation pyrazole-carboxamide fungicides with potentially enhanced biological properties. The incorporation of the difluoromethyl moiety is a key design element aimed at overcoming challenges such as metabolic instability and improving target affinity, thereby contributing to the discovery of more effective and durable crop protection solutions.[3][7]
References
Journal of Agricultural and Food Chemistry. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications.
MDPI. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. MDPI. Available from: [Link]
ACS Publications. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. Available from: [Link]
Journal of Agricultural and Food Chemistry. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ACS Publications.
ACS Omega. Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Publications.
PMC. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Center for Biotechnology Information. Available from: [Link]
Wiley Online Library. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Wiley Online Library. Available from: [Link]
PMC. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... National Center for Biotechnology Information. Available from: [Link]
Google Patents. Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. Google Patents.
Wiley Online Library. Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction. Wiley Online Library. Available from: [Link]
Journal of Agricultural and Food Chemistry. Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. ACS Publications.
PMC. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
PMC. 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. National Center for Biotechnology Information. Available from: [Link]
Thieme. Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme Connect. Available from: [Link]
Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Available from: [Link]
SciELO. Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available from: [Link]
Arkivoc. N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc. Available from: [Link]
ElectronicsAndBooks. Synthesis and Reactions of 4-Benzoyl-1,5-diaryl-1H-pyrazole-3- carbonyl Chlorides with Various Semi- and Thiosemicarbazides. ElectronicsAndBooks. Available from: [Link]
Organic Chemistry Portal. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Organic Chemistry Portal. Available from: [Link]
MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available from: [Link]
University of Münster. Chemists develop New method for introducing fluorinated components into molecules. University of Münster News. Available from: [Link]
Journal of Organic and Pharmaceutical Chemistry. N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available from: [Link]
ResearchGate. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. ResearchGate. Available from: [Link]
TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available from: [Link]
Department of Pharmacy, University of Bari. SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with PDA/UV Detection
Introduction & Chemical Context
The molecule 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone presents a unique set of chromatographic challenges due to its distinct structural motifs. It contains a weakly basic, UV-active pyrazole ring and a highly electron-withdrawing 2,2-difluoroethanone moiety. Developing a robust, stability-indicating HPLC method for this compound requires a deep understanding of its physicochemical behavior in aqueous-organic environments, specifically addressing ionization control and reversible hydration kinetics.
Mechanistic Rationale for Method Development
As a Senior Application Scientist, it is critical to look beyond generic C18 screening gradients and tailor the method to the analyte's specific reactivity.
The Hydration Equilibrium Challenge
The most significant hurdle in analyzing
α
-fluorinated ketones is their high electrophilicity. In aqueous mobile phases, fluorinated ketones exist in a dynamic, reversible equilibrium with their hydrated geminal diol (gem-diol) forms[1]. Because the ketone (less polar) and the gem-diol (highly polar) have drastically different retention factors, this interconversion during a chromatographic run often manifests as severe peak broadening, fronting, or outright peak splitting.
The Solution: To mitigate this, the mobile phase must be highly acidic. The addition of 0.1% Trifluoroacetic acid (TFA) serves a dual purpose:
It kinetically locks the hydration equilibrium, driving the analyte into a single, sharp predominant species.
It fully protonates the basic nitrogen atoms of the pyrazole ring (pKa ~2.5), preventing secondary interactions with residual silanols on the silica support.
Stationary Phase Selection: The Fluorophilic Advantage
While C18 is the industry default, polyfluorinated solutes often exhibit poor retention or unpredictable selectivity on standard alkyl phases. A Pentafluorophenyl (PFP) stationary phase is selected for this workflow. PFP columns provide alternative retention mechanisms—including dipole-dipole,
π−π
, and specific fluorophilic interactions—which significantly enhance the retention, peak shape, and resolution of fluorinated compounds compared to non-fluorinated phases[2].
Fig 1. Ketone-hydrate equilibrium of α-fluorinated ketones and chromatographic mitigation strategy.
Experimental Protocols
Optimized Chromatographic Conditions
To ensure reproducibility across different laboratories, the following self-validating system parameters have been established.
Parameter
Specification
Column
Phenomenex Kinetex® PFP, 150 x 4.6 mm, 2.6 µm (or equivalent)
Mobile Phase A
0.1% TFA in LC-MS Grade Water
Mobile Phase B
0.1% TFA in LC-MS Grade Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
35 °C (Controls hydration kinetics)
Injection Volume
5.0 µL
Detection (PDA)
240 nm (Reference 360 nm)
Diluent
Water : Acetonitrile (50:50, v/v)
Table 1: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
80
20
Initial
2.0
80
20
Isocratic hold
10.0
20
80
Linear gradient
12.0
20
80
Wash
12.1
80
20
Return to initial
| 16.0 | 80 | 20 | Re-equilibration |
Step-by-Step Sample Preparation Workflow
Mobile Phase Preparation:
Phase A: Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.
Phase B: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.
Standard Stock Solution (1.0 mg/mL):
Accurately weigh 10.0 mg of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone reference standard into a 10 mL volumetric flask.
Add 5 mL of Diluent (50:50 Water:Acetonitrile), sonicate for 5 minutes until fully dissolved, and dilute to volume.
Working Standard Solution (100 µg/mL):
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.
System Suitability Verification:
Inject the Working Standard Solution six times consecutively.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
≤
2.0%, USP Tailing Factor
≤
1.5, and Theoretical Plates (N)
≥
5000.
ICH Q2(R2) Validation Framework
To ensure the method is fit for its intended purpose (e.g., batch release and stability testing), it must be rigorously validated according to the latest ICH Q2(R2) guidelines [3].
Fig 2. Core analytical validation parameters according to ICH Q2(R2) guidelines.
Validation Execution Steps
Specificity: Inject a blank (Diluent) and forced degradation samples (acid, base, peroxide, heat, and UV light). Ensure the active peak is pure (Peak Purity Angle < Purity Threshold via PDA) and well-resolved from any degradation products.
Linearity & Range: Prepare a minimum of five concentration levels ranging from 25% to 150% of the target concentration (e.g., 25, 50, 100, 120, 150 µg/mL). Plot peak area versus concentration. The correlation coefficient (
R2
) must be
≥
0.999.
Accuracy: Perform recovery experiments by spiking known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% levels (prepared in triplicate). Calculate the percentage recovery.
Precision (Repeatability): Prepare six independent sample preparations at the 100% test concentration. Calculate the %RSD of the assay results.
Table 2: Summary of ICH Q2(R2) Acceptance Criteria
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC
Source: LCGC International
URL:[Link]
Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads
Source: Nature Communications (PMC / NIH)
URL:[Link]
ICH Q2(R2) Guideline on validation of analytical procedures
Source: European Medicines Agency (EMA) / ICH
URL:[Link]
Step-by-step synthesis pathway for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone derivatives
Topic: Step-by-Step Synthesis Pathway for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone Derivatives Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Fluorin...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Step-by-Step Synthesis Pathway for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agrochemical research. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can dramatically enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Among fluorinated motifs, the difluoromethyl group (CHF₂) is of particular interest as a bioisostere for hydroxyl or thiol groups, capable of participating in hydrogen bonding and modulating acidity.
Pyrazole scaffolds are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals like the anti-inflammatory drug Celecoxib.[2][3] The combination of a pyrazole nucleus with a difluoroethanone moiety creates a class of compounds with significant potential for developing novel therapeutic agents. This guide provides a detailed, field-proven synthetic pathway for preparing 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, a key building block for creating a library of diverse derivatives.
Strategic Overview: A Two-Stage Approach to the Target Scaffold
The synthesis is logically divided into two primary stages. The first stage involves the functionalization of a readily available pyrazole starting material to install a carbonyl precursor at the C4 position. The second, and most critical, stage is the conversion of this precursor into the target difluoromethyl ketone.
Our chosen strategy prioritizes reliability and scalability, beginning with the formylation of 1,5-dimethyl-1H-pyrazole via the Vilsmeier-Haack reaction, followed by oxidation and esterification to yield a key ester intermediate. This intermediate is then converted to the final product through a robust difluoromethylation protocol.
Caption: Overall synthetic workflow for the target compound.
Part 1: Synthesis of the Key Intermediate: Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Principle and Mechanistic Insight
The first critical step is the regioselective introduction of a carbon functional group at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation on electron-rich heterocycles.[4][5] The reaction employs a chloroiminium salt, known as the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[6] This reagent acts as a mild electrophile, attacking the most electron-rich position of the pyrazole ring (C4) to form an iminium salt intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.
Following successful formylation, the aldehyde is oxidized to a carboxylic acid. While various oxidizing agents can be used, potassium permanganate offers a reliable and cost-effective option. The final step in this stage is a standard Fischer esterification to produce the stable, easily purified ethyl ester intermediate, which is the direct precursor for the difluoromethylation step.
Experimental Protocol: Three-Step Synthesis of the Ester Intermediate
Step 1.1: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrazole
Materials:
1,5-Dimethyl-1H-pyrazole
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃)
Dichloromethane (DCM), anhydrous
Ice-cold water
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Procedure:
Reagent Preparation (Caution!): In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[6]
Reaction: Dissolve 1,5-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
Work-up: Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it onto a stirred mixture of crushed ice and water. This step is highly exothermic.
Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, can be purified by column chromatography on silica gel.
Step 1.2: Oxidation to 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Procedure:
Dissolve the aldehyde from the previous step in a mixture of acetone and water.
Cool the solution to 0 °C and add a solution of potassium permanganate (KMnO₄, ~1.1 equivalents) in water dropwise.
Allow the reaction to warm to room temperature and stir until the purple color disappears, indicating the consumption of KMnO₄.
Filter the mixture through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct.
Acidify the filtrate with 2M HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 1.3: Fischer Esterification to Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Procedure:
Suspend the carboxylic acid in absolute ethanol (excess).
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
Cool the reaction and remove the excess ethanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting ethyl ester is often pure enough for the next step or can be further purified by chromatography.
Compound
Molecular Formula
Molecular Weight
Typical Yield
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
C₆H₈N₂O
124.14 g/mol
75-85%
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
C₆H₈N₂O₂
140.14 g/mol
80-90%
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
C₈H₁₂N₂O₂
168.19 g/mol
85-95%
Table 1: Summary of Intermediates in Stage 1.
Part 2: Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
Principle and Mechanistic Insight
The conversion of an ester to an α,α-difluoromethyl ketone is a challenging but crucial transformation.[7] This protocol utilizes a nucleophilic difluoromethylating agent. One effective method involves the use of (trifluoromethyl)trimethylsilane (TMSCF₃), the Ruppert-Prakash reagent, which can serve as a precursor to a difluoromethyl nucleophile under specific conditions.[8] However, a more direct approach often involves reagents like TMSCF₂H.
The general mechanism involves the generation of a difluoromethyl anion equivalent, which then adds to the ester carbonyl. The resulting tetrahedral intermediate subsequently collapses to form the target ketone. The reaction requires careful control of stoichiometry and temperature to prevent side reactions, such as over-addition to the product ketone.
Experimental Protocol: Difluoromethylation of the Ester Intermediate
Materials:
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
(Difluoromethyl)trimethylsilane (TMSCF₂H) or an alternative difluoromethyl source
Sodium tert-butoxide (NaOt-Bu) or another suitable non-nucleophilic base
Tetrahydrofuran (THF), anhydrous
Aqueous ammonium chloride (NH₄Cl) solution
Ethyl acetate
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ethyl ester intermediate (1.0 equivalent) in anhydrous THF.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Add TMSCF₂H (1.5 equivalents) to the solution.
Base Addition: Slowly add a solution or suspension of sodium tert-butoxide (1.5 equivalents) in THF, keeping the internal temperature below -70 °C.
Reaction: Stir the mixture at -78 °C for 2-3 hours. The reaction progress can be monitored by quenching small aliquots and analyzing by GC-MS or LC-MS.
Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
Extraction: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x volumes).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, should be purified by column chromatography on silica gel.
The protocols described represent a self-validating system; successful synthesis and characterization of the intermediate at each stage confirms the viability of the previous step. However, challenges can arise.
Vilsmeier-Haack Reaction:
Problem: Low yield or no reaction.
Cause & Solution: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.[6] The pyrazole substrate may be insufficiently activated; increasing the reaction temperature or time may be necessary, but watch for decomposition.
Difluoromethylation Step:
Problem: Formation of complex mixtures or low yield of the desired ketone.
Cause & Solution: Temperature control is critical. If the reaction is allowed to warm prematurely, side reactions can dominate. Ensure the base is added slowly at -78 °C. The purity of the ester is also paramount, as impurities can consume the expensive difluoromethylating agent.
Trustworthiness: Validate the final product meticulously. ¹⁹F NMR is an indispensable tool for confirming the presence of the -CF₂H group, which should appear as a characteristic doublet (or triplet if coupled to the carbonyl proton) in the expected chemical shift range.
Caption: A logical troubleshooting flowchart for synthesis optimization.
References
Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar.
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme. Available at: [Link]
Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. Available at: [Link]
SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine notes. Available at: [Link]
Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent. The Journal of Organic Chemistry. Available at: [Link]
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. Available at: [Link]
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available at: [Link]
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]
Application Notes and Protocols: 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone in Fluorine-Directed Medicinal Chemistry
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide rang...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of pharmacological properties.[1][2] Judicious placement of fluorine can significantly influence a molecule's metabolic stability, binding affinity, membrane permeability, and pKa.[1][2][3] Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered increasing attention for its unique ability to act as a bioisostere and tune drug absorption.[4] However, the synthesis of molecules containing this group can be challenging.[4]
This guide focuses on the application of a key building block, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone , in fluorine-directed medicinal chemistry. The pyrazole moiety itself is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[5][6][7][8] The combination of this versatile heterocycle with a reactive difluoroethanone unit provides a powerful platform for the synthesis of novel fluorinated drug candidates.
This document will provide detailed protocols and expert insights into the use of this reagent, enabling researchers to leverage its potential in their drug development programs.
The Reagent: 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
Physicochemical Properties and Reactivity
1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is a versatile intermediate that combines the desirable pharmacological properties of the pyrazole ring with the unique reactivity of a difluoromethyl ketone. The strong electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack.[9] This heightened reactivity is a key feature that can be exploited in various synthetic transformations.
Furthermore, the difluoromethyl ketone moiety can serve as a bioisosteric replacement for a carboxylic acid group, and the terminal -CHF2 group can act as a lipophilic and weakly acidic hydrogen bond donor.[9] These properties are highly valuable in designing molecules with improved drug-like characteristics.
Table 1: Key Physicochemical Properties
Property
Value/Description
Significance in Drug Design
Molecular Formula
C7H8F2N2O
Molecular Weight
174.15 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in common organic solvents (e.g., DCM, THF, DMF)
Facilitates handling and reaction setup.
Reactivity
Electrophilic carbonyl susceptible to nucleophilic addition
Enables a wide range of synthetic transformations.
The -CHF2 group can act as a weak hydrogen bond donor.[10]
Can contribute to target binding affinity.
Synthesis of the Reagent
The synthesis of pyrazole derivatives can be achieved through various methods, with the Knorr pyrazole synthesis being a classic and widely used approach.[11] This typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11] For the synthesis of N-substituted pyrazoles, a common method involves the reaction of a pyrazole with an appropriate alkylating or arylating agent.
A general approach for synthesizing N-difluoromethylpyrazoles involves the reaction of a pyrazole with a source of difluorocarbene, such as chlorodifluoromethane (ClCF2H), often in the presence of a base and a phase-transfer catalyst.[12]
Core Applications in Medicinal Chemistry
The primary application of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone lies in its ability to serve as a precursor for a variety of fluorinated molecules with potential therapeutic value. The reactivity of the difluoromethyl ketone allows for the introduction of diverse functional groups, leading to the creation of libraries of novel compounds for biological screening.
Workflow for a Typical Nucleophilic Addition Reaction
The following diagram illustrates a generalized workflow for a nucleophilic addition reaction using the title reagent. This serves as a foundational process that can be adapted for various nucleophiles.
Catalytic Reduction of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone to Difluoroalcohols: Strategic Approaches in Asymmetric Transfer Hydrogenation and Biocatalysis
Executive Summary & Chemical Context The strategic incorporation of the difluoromethyl ( CF2H ) group into heterocyclic scaffolds is a cornerstone of contemporary drug design. Acting as a lipophilic bioisostere for hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
The strategic incorporation of the difluoromethyl (
CF2H
) group into heterocyclic scaffolds is a cornerstone of contemporary drug design. Acting as a lipophilic bioisostere for hydroxyl and thiol moieties, the
CF2H
group enhances metabolic stability, membrane permeability, and target binding affinity. The 1,5-dimethyl-1H-pyrazole core is a privileged pharmacophore, frequently utilized in the development of highly specific target inhibitors, such as BACE1 inhibitors for Alzheimer's disease ([1]).
The catalytic reduction of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone to its corresponding chiral difluoroalcohol presents unique chemical challenges. The strong electron-withdrawing nature of the
CF2H
group significantly increases the electrophilicity of the carbonyl carbon. Under basic conditions, this substrate is highly susceptible to haloform-type cleavage (C-C bond scission) or the formation of stable gem-diols in aqueous media. Furthermore, the Lewis basic nitrogen atoms of the pyrazole ring can competitively coordinate with transition metal catalysts, leading to catalyst poisoning.
To navigate these challenges, this Application Note details two field-proven, highly enantioselective methodologies: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) reduction . Both protocols are designed as self-validating systems, incorporating mechanistic safeguards and in-process controls to ensure reproducibility, high yield, and >99% enantiomeric excess (ee).
Mechanistic Rationale & Pathway Causality
Pathway 1: Ruthenium-Catalyzed ATH (The Chemical Approach)
The Noyori-Ikariya ATH utilizing the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst is the gold standard for reducing electron-deficient fluoroalkyl ketones ([2]).
The Causality of Catalyst Selection: This system operates via a metal-ligand bifunctional mechanism ([3]). The active 16-electron ruthenium amido complex delivers a hydride from the metal center and a proton from the amine ligand to the substrate via a concerted, six-membered pericyclic transition state.
Preventing Haloform Cleavage: This concerted delivery avoids the formation of a discrete, high-energy enolate intermediate, completely suppressing the haloform-type cleavage of the
CF2H
group.
Preventing Catalyst Poisoning: By employing a 5:2 Formic Acid/Triethylamine (FA/TEA) azeotrope as the hydrogen donor, the reaction is maintained in a mildly acidic environment (pH ~3.5-4.0). This acidity protonates the bulk solution sufficiently to prevent the 1,5-dimethylpyrazole nitrogens from coordinating to and deactivating the Ru center, while still allowing the catalytic cycle to turn over.
Pathway 2: KRED-Mediated Biocatalysis (The Enzymatic Approach)
For applications requiring absolute stereocontrol (>99.5% ee) under entirely green conditions, engineered Ketoreductases (KREDs) are utilized ([4]).
The Causality of Reaction Conditions: The enzyme active site provides a highly restricted chiral pocket that dictates strict re- or si-face hydride attack from the NADPH cofactor.
Substrate Protection: The reaction is buffered at pH 7.0, which chemically protects the sensitive difluoroethanone from base-catalyzed degradation.
Solubility vs. Denaturation: Because the pyrazole substrate has limited aqueous solubility, 5-10% v/v Dimethyl Sulfoxide (DMSO) is employed as a co-solvent. This specific concentration is the critical threshold that maximizes substrate bioavailability without stripping the essential hydration shell from the enzymes (which would cause irreversible denaturation).
Thermodynamic Driving Force: A coupled Glucose Dehydrogenase (GDH) system is used for continuous, self-sustaining NADPH regeneration, driving the thermodynamic equilibrium entirely toward the alcohol product.
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation
System Validation: This protocol utilizes a continuous gas evolution monitor (
CO2
generation from formic acid decomposition) as a macroscopic indicator of catalytic turnover, coupled with chiral HPLC for microscopic validation.
Catalyst Activation: In a Schlenk flask under an inert argon atmosphere, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM).
Azeotrope Addition: Add a pre-mixed, degassed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio, 5.0 equiv of FA). Note: The strict 5:2 ratio is non-negotiable to maintain the necessary acidic environment.
Substrate Introduction: Introduce 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone (1.0 equiv) dropwise at 25°C to prevent thermal spiking.
In-Process Control (IPC): Monitor the reaction via TLC and GC/MS. The continuous effervescence of
CO2
visually validates active hydride transfer. Stir for 12-16 hours until
CO2
evolution ceases and GC confirms >99% conversion.
Quench and Isolation: Quench with saturated aqueous
NaHCO3
to neutralize residual formic acid. Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the highly pure chiral difluoroalcohol.
Protocol B: Biocatalytic Reduction via Engineered KRED
System Validation: This protocol employs a pH-stat autotitrator. The oxidation of glucose to gluconolactone (which spontaneously hydrolyzes to gluconic acid) lowers the system's pH. The automated addition of 1M NaOH to maintain pH 7.0 provides a real-time, quantitative readout of reaction kinetics and completion.
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM
MgSO4
. Note:
Mg2+
ions are essential for stabilizing the structural integrity of the KRED and GDH tetramers.
Enzyme & Cofactor Loading: Dissolve NADP+ (0.1 mM), D-Glucose (1.5 equiv), Glucose Dehydrogenase (GDH, 10 U/mL), and the selected Ketoreductase (e.g., KRED-K234, 10 mg/g substrate) into the buffer.
Substrate Solubilization: Dissolve 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone in pure DMSO. Add this solution dropwise to the aqueous buffer to achieve a final DMSO concentration of exactly 5% v/v.
Incubation & IPC: Incubate the reactor at 30°C with orbital shaking (250 rpm). Monitor the reaction progress by tracking the volume of 1M NaOH added by the pH-stat. Confirm completion via chiral HPLC (typically reached within 24 hours).
Downstream Processing: Add Celite to the mixture and filter through a pad to remove denatured protein mass. Extract the clear aqueous filtrate with Methyl tert-butyl ether (MTBE). Evaporate the organic layer to yield the difluoroalcohol.
Data Presentation: Methodological Comparison
The following table summarizes the quantitative metrics and operational parameters for both reduction strategies, allowing researchers to select the optimal pathway based on their specific scale-up and purity requirements.
Parameter
Ru-Catalyzed ATH
KRED Biocatalysis
Catalyst / Enzyme
RuCl(p-cymene)[(S,S)-TsDPEN]
Engineered KRED + GDH
Hydrogen Source
Formic Acid / TEA (5:2)
D-Glucose (via NADPH recycling)
Solvent System
DCM / FA-TEA
K-Phosphate Buffer (pH 7.0) / 5% DMSO
Temperature
25°C - 30°C
30°C
Reaction Time
12 - 16 hours
24 - 36 hours
Enantiomeric Excess (ee)
92 - 96%
> 99.5%
Isolated Yield
85 - 90%
90 - 95%
Primary Limitation
Trace heavy metal residue (Ru)
Substrate loading limits (aqueous solubility)
References
Title: Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones
Source: Organic Letters / ResearchGate
URL: [Link]
Title: Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts
Source: Accounts of Chemical Research / PubMed
URL: [Link]
Title: Biocatalytic Reduction of Carbonyl Groups
Source: Tetrahedron: Asymmetry / ResearchGate
URL: [Link]
Title: US8754075B2 - 1,3-oxazines as BACE1 and/or BACE2 inhibitors
Source: Google Patents
URL
Application Note: Reagents and Regioselective Protocols for the Fluorination of 1,5-Dimethylpyrazole Precursors
Introduction & Strategic Overview Fluorinated pyrazoles are privileged scaffolds in modern drug discovery and agrochemistry. The incorporation of fluorine into the pyrazole core frequently serves as a bioisosteric replac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
Fluorinated pyrazoles are privileged scaffolds in modern drug discovery and agrochemistry. The incorporation of fluorine into the pyrazole core frequently serves as a bioisosteric replacement, offering improved metabolic stability, modulated lipophilicity, and enhanced target binding affinity[1]. Specifically, 1,5-dimethylpyrazole derivatives are critical precursors for a wide array of active pharmaceutical ingredients (APIs) and succinate dehydrogenase inhibitor (SDHI) fungicides.
C4-Fluorination : Driven by Electrophilic Aromatic Substitution (EAS) using Selectfluor®.
C3-Fluorination : Driven by Directed ortho-Metalation (DoM) using Lithium Diisopropylamide (LDA) and N-Fluorobenzenesulfonimide (NFSI).
Mechanistic Causality: Selecting the Right Reagent
Why Selectfluor for C4-Fluorination?
The pyrazole ring is a π-excessive heterocycle. The lone pairs on the nitrogen atoms donate electron density into the ring, making the C4 position the most nucleophilic site. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a highly reactive, cationic electrophilic fluorine source. It rapidly attacks the electron-rich C4 position. The rigid bicyclic structure of Selectfluor prevents unwanted nucleophilic side reactions, making it ideal for direct C4-fluorination[2].
Why NFSI for C3-Fluorination?
If the C4 position is blocked (e.g., by a carboxylate directing group), the C3 position becomes the only available ring carbon. However, C3 is relatively electron-deficient and resistant to direct EAS. To overcome this, we utilize an "Umpolung" approach via deprotonation. A strong, non-nucleophilic base like LDA at cryogenic temperatures (-78 °C) selectively deprotonates the C3 proton. NFSI is the reagent of choice to trap this lithiated intermediate because, unlike Selectfluor, NFSI is highly soluble in THF at -78 °C and acts as a mild, neutral electrophilic fluorine source that avoids oxidative degradation of the organolithium species[3].
Quantitative Reagent Comparison
Table 1: Comparison of Fluorinating Reagents for Pyrazole Functionalization
Reagent
Chemical Nature
Target Position
Reaction Mechanism
Key Advantages
Limitations
Selectfluor
N-F quaternary salt
C4 (Ring)
Electrophilic Aromatic Substitution (EAS)
High reactivity, bench-stable, safe, highly regioselective for C4.
Can cause oxidative side reactions in highly electron-rich systems.
NFSI
N-F sulfonimide
C3 (Ring)
Electrophilic trapping of organolithium
Mild, soluble in THF, excellent for directed lithiation pathways.
Requires cryogenic temperatures (-78 °C) and strict anhydrous conditions.
DAST
Nucleophilic S-F
Side-chain (e.g., -CHO to -CHF₂)
Deoxyfluorination
Highly selective for oxygenated functional groups (aldehydes/ketones).
Moisture sensitive, poses thermal and explosive hazards at scale.
Experimental Workflows & Pathway Visualization
Divergent regioselective fluorination pathways for 1,5-dimethylpyrazole precursors.
Validated Step-by-Step Protocols
Protocol A: C4-Selective Fluorination of 1,5-Dimethylpyrazole using Selectfluor
Objective : Direct electrophilic fluorination at the C4 position.
Causality Check : Acetonitrile is utilized as the solvent because it readily dissolves Selectfluor and stabilizes the highly polar transition state of the EAS reaction without participating as a nucleophile[4].
Methodology:
Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-dimethylpyrazole (10.0 mmol) in anhydrous acetonitrile (40 mL) under a nitrogen atmosphere.
Reagent Addition : Add Selectfluor (11.0 mmol, 1.1 equiv.) in a single portion. The reaction mixture may turn slightly yellow due to charge-transfer complex formation.
Heating : Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Stir vigorously for 12–16 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) or ¹⁹F NMR until the starting material is consumed.
Quenching & Workup : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the acetonitrile. Partition the resulting residue between dichloromethane (50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize any acidic byproducts.
Extraction : Extract the aqueous layer with additional dichloromethane (2 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification : Purify the crude product via flash column chromatography (silica gel) to afford pure 4-fluoro-1,5-dimethylpyrazole.
Protocol B: C3-Selective Fluorination of Ethyl 1,5-Dimethylpyrazole-4-carboxylate using NFSI
Objective : Directed lithiation and fluorination at the sterically hindered C3 position[5].
Causality Check : The C4-carboxylate group blocks EAS and acidifies the adjacent C3 proton. Cryogenic temperatures (-78 °C) are mandatory to prevent the highly reactive organolithium intermediate from undergoing self-condensation or attacking the ester group.
Methodology:
Preparation : In a flame-dried Schlenk flask, dissolve ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (5.0 mmol) in anhydrous THF (25 mL) under a strict argon atmosphere.
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure total thermal equilibrium.
Lithiation : Dropwise add a freshly prepared solution of Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane, 6.0 mmol, 1.2 equiv.) over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete and irreversible deprotonation at C3.
Fluorination : Dissolve NFSI (7.5 mmol, 1.5 equiv.) in anhydrous THF (10 mL) and add it dropwise to the lithiated pyrazole solution at -78 °C.
Maturation : Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 18 hours to ensure complete electrophilic trapping.
Quenching & Workup : Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract the mixture with ethyl acetate (3 x 30 mL).
Washing : Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification : Purify via silica gel chromatography (gradient elution: 10-30% EtOAc in hexanes) to yield ethyl 3-fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylate.
How to improve the reaction yield of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone synthesis
Optimizing the Yield of 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone Welcome to the Technical Support Center. The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone presents a unique set of chemo...
Author: BenchChem Technical Support Team. Date: March 2026
Optimizing the Yield of 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
Welcome to the Technical Support Center. The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone presents a unique set of chemoselective challenges. The combination of an electron-rich pyrazole core and a highly reactive, electron-withdrawing difluoroacetyl group often leads to poor conversions and complex byproduct mixtures.
This guide provides a mechanistic root-cause analysis of common synthetic failures and establishes a self-validating, high-yield protocol based on the Weinreb amide homologation strategy.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: I am reacting 4-lithio-1,5-dimethylpyrazole with ethyl difluoroacetate, but my yield is below 20%. The major byproduct identified by LC-MS is a tertiary alcohol. How do I prevent this?The Causality: This is a classic over-addition problem exacerbated by the fluorine atoms. When the organolithium reagent attacks ethyl difluoroacetate, it forms an unstable tetrahedral intermediate that rapidly collapses to form the difluoromethyl ketone in situ. Because the highly electronegative -CF₂H group drastically increases the electrophilicity of the carbonyl carbon, this newly formed ketone is actually more reactive than the starting ester. Consequently, a second equivalent of your unreacted 4-lithio-1,5-dimethylpyrazole attacks the ketone, yielding a bis(pyrazolyl) tertiary alcohol [1].
The Solution: You must switch your acylating agent to N-methoxy-N-methyl-2,2-difluoroacetamide (the difluoroacetyl Weinreb amide). The Weinreb amide forms a stable, bidentate chelate with the lithium ion. This tetrahedral intermediate resists collapse until you introduce an aqueous acid quench, completely preventing the second nucleophilic attack [2].
Q2: I switched to the Weinreb amide, but I am still recovering a large amount of unreacted 4-bromo-1,5-dimethyl-1H-pyrazole. Is the halogen-metal exchange failing?The Causality: Yes. The 1,5-dimethylpyrazole ring is electron-rich, making the C4-position less prone to rapid halogen-metal exchange compared to electron-deficient aryl bromides. Furthermore, the pyrazole nitrogens can coordinate with the lithium, altering the effective molarity of the base [3].
The Solution: Ensure strict anhydrous conditions and use a slight excess of n-butyllithium (1.1 to 1.15 equiv). The reaction must be held at strictly -78 °C for a minimum of 60 minutes prior to electrophile addition. If the issue persists, switching to a Turbo-Grignard reagent (i-PrMgCl·LiCl) at -20 °C can provide a more thermodynamically stable magnesiated species, though it reacts slower with the Weinreb amide.
Q3: Can I use direct electrophilic difluoroacetylation (e.g., Friedel-Crafts) on 1,5-dimethylpyrazole instead of pre-functionalizing with a bromide?The Causality: Direct acylation is highly inefficient for this specific target. While pyrazoles can undergo electrophilic aromatic substitution at the C4 position, the difluoroacetylium ion is highly destabilized by the adjacent fluorines. Standard Lewis acid conditions (like AlCl₃) lead to competitive coordination to the pyrazole nitrogens, deactivating the ring and resulting in tar formation or trace yields [4]. Halogen-metal exchange remains the only reliable, regiocontrolled method.
Part 2: Quantitative Data Presentation
To illustrate the critical importance of selecting the correct acylating agent, the following table summarizes the expected outcomes when reacting 4-lithio-1,5-dimethyl-1H-pyrazole with various difluoroacetyl sources under identical cryogenic conditions (-78 °C, THF).
Acylating Agent
Intermediate Stability
Primary Side Reaction
Typical Isolated Yield
Ethyl difluoroacetate
Very Low (Rapid collapse)
Over-addition (Tertiary alcohol)
15% - 25%
Difluoroacetic anhydride
Low
Diacylation / Enolization
30% - 40%
TMSCHF₂ + Weinreb Amide
Moderate (Requires Additives)
Incomplete homologation
50% - 60%
N-methoxy-N-methyl-2,2-difluoroacetamide
High (Stable Li-Chelate)
Trace debromination
>80%
Part 3: Optimized Experimental Protocol
This step-by-step methodology utilizes the Weinreb amide route to ensure a self-validating system where the intermediate is trapped, preventing off-target pathways.
Preparation of the Organolithium Species: Flame-dry a Schlenk flask under argon. Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous THF to create a 0.2 M solution.
Cryogenic Halogen-Metal Exchange: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium. Add n-BuLi (1.1 equiv) dropwise down the side of the flask over 5 minutes. Stir the resulting mixture at -78 °C for exactly 60 minutes to ensure complete lithiation.
Electrophilic Addition: In a separate flame-dried flask, dissolve N-methoxy-N-methyl-2,2-difluoroacetamide (1.2 equiv) in anhydrous THF (0.5 M) and cool to -78 °C.
Transfer and Chelation: Using a cannula, transfer the lithiated pyrazole solution dropwise into the Weinreb amide solution over 15 minutes. Maintain the temperature at -78 °C. Stir for an additional 2 hours at -78 °C. (Note: The stable tetrahedral chelate forms here, halting further reaction).
Quench and Hydrolysis: Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl solution rapidly. Remove the cooling bath and allow the biphasic mixture to warm to room temperature with vigorous stirring (this acidic hydrolysis collapses the chelate to the target ketone).
Isolation: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone.
Part 4: Mechanistic Visualization
The following diagram maps the divergent chemical pathways based on the choice of acylating agent, highlighting the critical failure point of ester condensation.
Mechanistic workflow: Over-addition in ester condensation vs. Weinreb amide chemoselectivity.
References
Pace, V., et al. "Direct and Chemoselective Synthesis of Tertiary Difluoroketones via Weinreb Amide Homologation with a CHF2-Carbene Equivalent." Organic Letters, ACS Publications, 2019.[Link]
Helal, C. J., et al. "Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470)." Journal of Medicinal Chemistry, ACS Publications, 2014.[Link]
Sandulenko, I. V. "Synthesis of Difluoromethyl Ketones." Fluorine Notes, P&M Invest, 2019. [Link]
Optimization
Troubleshooting defluorination impurities in 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone reactions
Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals encountering defluorination impurities during the synthesis of 1-(1,5-di...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals encountering defluorination impurities during the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot effectively.
Technical Support Center: 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone Synthesis
Guide Objective: To diagnose and mitigate the formation of monofluoro- and non-fluoro- ethanone impurities during the synthesis of the target α,α-difluoro ketone.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary defluorination impurities observed in this reaction?
A1: The primary impurities are the stepwise reduction products of your target compound. During the reaction, the 2,2-difluoroethanone can lose one or both fluorine atoms, leading to the formation of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethanone (monofluoro- impurity) and 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (non-fluoro- impurity). These impurities can be challenging to separate from the final product due to their structural similarity.
Q2: What is the most common cause of defluorination in α,α-difluoro ketone synthesis?
A2: The most common cause is the presence of a base, especially when combined with nucleophilic species like water or alcohols.[1][2] The base can deprotonate the α-carbon, forming an enolate. This intermediate can then eliminate a fluoride ion. This process can be particularly problematic with strong or nucleophilic bases and at elevated temperatures. The synthesis of pyrazoles often involves basic conditions, making this a relevant concern.[3][4]
Q3: Why is the pyrazole ring significant in this context?
A3: The pyrazole ring is an electron-rich heterocyclic system that can influence the reactivity of the attached side chain.[5] While the primary mechanism of defluorination involves the α-carbon of the ethanone moiety, the overall electronic nature of the molecule can impact the stability of intermediates. The synthesis of the pyrazole ring itself can sometimes introduce impurities or residual reagents that may interfere with subsequent fluorination steps.[3]
Q4: Can my choice of fluorinating agent affect impurity formation?
A4: Absolutely. While this guide focuses on impurities from an already-formed difluoro ketone, if you are performing a fluorination reaction (e.g., on the corresponding ketone), the choice of reagent is critical. Electrophilic fluorinating agents like Selectfluor™ are commonly used for creating α,α-difluoro ketones.[6][7][8] However, reaction conditions must be carefully controlled. Incomplete reaction can leave monofluoro intermediates, while overly harsh conditions can lead to degradation.[9][10][11][12]
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental observations and provides a logical path to resolving the underlying issues.
Issue 1: Significant Monofluoro- Impurity Detected by ¹⁹F NMR or GC-MS
Symptom: Your analytical data shows a prominent peak corresponding to the monofluoro-ethanone alongside your desired difluoro-product.
Primary Suspect: Base-mediated hydrodefluorination. This occurs when the enolate intermediate, formed by the action of a base, is protonated after or during the elimination of a fluoride ion.
Troubleshooting Workflow:
Caption: Troubleshooting logic for high monofluoro- impurity.
Causality Explained:
Base Selection: Strong bases (e.g., alkoxides, hydroxides) or even some organic amines can readily deprotonate the α-carbon.[1] Using a milder inorganic base like potassium carbonate or an organic, non-nucleophilic base like DBU can often prevent this side reaction. The key is to have a base strong enough for the desired reaction but not so strong that it promotes defluorination.
Temperature Control: Defluorination, like many side reactions, has a higher activation energy than the desired primary reaction. Lowering the temperature can significantly reduce the rate of impurity formation while still allowing the main reaction to proceed, albeit more slowly.
Role of Water: Water can act as a proton source to quench the enolate intermediate, completing the hydrodefluorination cycle. Furthermore, some fluorinating reagents can react with moisture, reducing their efficacy and potentially generating acidic byproducts like HF, which can cause other issues.[13]
Issue 2: Presence of Both Monofluoro- and Non-Fluoro- Impurities
Symptom: A complex mixture is observed, indicating a more severe degradation pathway.
Primary Suspect: A combination of aggressive basic conditions and a potent nucleophile/proton source. This suggests a cascade of defluorination events.
Proposed Defluorination Mechanism:
Caption: Proposed mechanism for base-mediated defluorination.
Advanced Solutions:
Solvent Choice: Switch to a less polar, aprotic solvent (e.g., Toluene, THF instead of DMF or MeCN) if the reaction allows. This can suppress the formation and stability of ionic intermediates.
Reagent Addition: If the reaction involves adding a nucleophile to the difluoroethanone, consider slow addition of the base at low temperature to keep its instantaneous concentration low.
Scavengers: In some cases, adding an acid scavenger like sodium bicarbonate can neutralize any HF generated in situ, which might otherwise catalyze decomposition.[13]
Section 3: Analytical & Purification Protocols
Protocol 1: Identification and Quantification of Impurities by ¹⁹F NMR
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is the most powerful tool for identifying and quantifying fluorinated species.[14][15]
Step 1: Sample Preparation: Accurately weigh ~15-20 mg of the crude reaction mixture into an NMR tube. Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a known amount of a fluorine-containing internal standard (e.g., trifluorotoluene) for accurate quantification.
Step 2: Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) is used to allow for full relaxation of all fluorine nuclei.
Step 3: Data Analysis:
The desired 2,2-difluoroethanone product will typically appear as a doublet due to coupling with the α-proton (²JHF).
The 2-fluoroethanone impurity will appear as a doublet of doublets, coupling to the two protons on the adjacent carbon (²JHF).
Integrate the signals corresponding to your product, impurities, and the internal standard. The relative ratios of the integrals directly correspond to the molar ratios of the species in the mixture.
Table 1: Expected ¹⁹F NMR and Mass Spectrometry Data
Due to the polarity differences, column chromatography is an effective method for separating the target compound from its less fluorinated (and generally more polar) impurities.
Step 1: Slurry Preparation: Adsorb the crude material onto a small amount of silica gel.
Step 2: Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane.
Step 3: Elution: Load the slurry onto the column. Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar difluoro product should elute first.
Step 4: Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar monofluoro- and non-fluoro- impurities.
Step 5: Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
If the desired product is a solid and the impurity levels are relatively low (<10%), recrystallization can be an effective final purification step.[16][17][18]
Step 1: Solvent Screening: Find a solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems include isopropanol, ethyl acetate/hexane, or toluene.
Step 2: Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.
Step 3: Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
Step 4: Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The impurities should remain in the mother liquor.
References
BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
Vatsa, R., Joshi, R. K., Shukla, J., & Mittal, B. R. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(4), 355–358. Retrieved from [Link]
Li, G., et al. (2024). Visible Light-Promoted Defluorinative Alkylation of Trifluoromethyl Ketones with α-Aminoalkyl Boron Species. Organic Letters. Retrieved from [Link]
BenchChem. (n.d.). Technical Support Center: Managing By-products in Fluorination Processes.
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469. Retrieved from [Link]
Xing, W.-L., et al. (2023). Base-Mediated α-gem-Difluoroalkenylations of Aldehydes and Ketones. Organic Letters. Retrieved from [Link]
Contente, M. L., et al. (2018). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Chemistry – A European Journal. Retrieved from [Link]
BenchChem. (n.d.). Troubleshooting side reactions in fluoropyridine synthesis.
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(8), 911-915. Retrieved from [Link]
Verma, D., & Kumar, N. (2022). Recent Developments in Methods of Analysis for Fluoride Determination. ResearchGate. Retrieved from [Link]
Liu, Y., et al. (2019). Base-Catalyzed Intramolecular Defluorination/O-Arylation Reaction to Synthesis of 3-Fluoro-1,4-oxathiine 4,4-dioxide. ResearchGate. Retrieved from [Link]
Sloop, J. C. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. GGC School of Science and Technology. Retrieved from [Link]
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. ResearchGate. Retrieved from [Link]
BenchChem. (n.d.). Analytical methods for detecting impurities in vinyldifluoroborane.
Lee, S., et al. (2021). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. GIST Scholar. Retrieved from [Link]
Chemistry LibreTexts. (2022). General Procedures for Removing Impurities. Retrieved from [Link]
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. Retrieved from [Link]
Al-Mulla, A. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Retrieved from [Link]
Gontijo, V. A. S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PubMed. Retrieved from [Link]
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. Retrieved from [Link]
Optimizing crystallization conditions for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone purification
An in-depth guide to optimizing crystallization conditions for the purification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, designed for researchers, scientists, and drug development professionals. Technica...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to optimizing crystallization conditions for the purification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, designed for researchers, scientists, and drug development professionals.
Technical Support Center: Crystallization and Purification Guide
Compound of Interest: 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
This guide provides detailed troubleshooting advice and optimized protocols to address common challenges encountered during the crystallization of this specific fluorinated pyrazole derivative. As a Senior Application Scientist, this document synthesizes established principles with practical, field-tested insights to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting solvent for crystallization?
A1: Solvent selection is the most critical step for successful crystallization. An ideal solvent will dissolve your compound completely at an elevated temperature but poorly at room or lower temperatures. For 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, you must consider the polarity contributions from both the pyrazole ring and the highly polar difluoroethanone moiety.
Initial Screening: Start with solvents that have a moderate polarity. Protic solvents like ethanol, methanol, and isopropanol are often effective for pyrazole derivatives as they can engage in hydrogen bonding.[1][2] Aprotic polar solvents such as acetone, ethyl acetate, and acetonitrile should also be screened.[1][2]
Systematic Approach: Test solubility in a small range of solvents (~0.5 mL) with a few milligrams of your compound. A good candidate will show poor solubility at room temperature but complete dissolution upon heating.
Influence of Fluorine: The difluoroethanone group imparts a strong dipole moment.[3] This can lead to strong solute-solvent interactions, potentially increasing solubility in polar solvents. Be prepared to use mixed-solvent systems if a single solvent proves inadequate.[3]
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[4] This is often due to the compound's melting point being lower than the solution temperature or when nucleation is kinetically hindered at high supersaturation levels.[4][5] Oils can trap impurities and rarely solidify into pure crystals.[5]
Immediate Corrective Actions:
Re-dissolve and Dilute: Add more of the hot solvent to decrease the supersaturation level and reheat until the oil dissolves completely.[5]
Cool Slowly: Allow the solution to cool much more slowly. Rapid cooling is a primary cause of oiling out.[2] Use an insulated container or a Dewar flask to slow heat loss.
Lower the Crystallization Temperature: Sometimes, starting the cooling process from a slightly lower temperature (while ensuring full dissolution) can prevent the system from entering the oiling out region of the phase diagram.[6]
Long-Term Strategies:
Change the Solvent System: Experiment with a different solvent or a mixed-solvent (solvent/anti-solvent) system.[2][7] A solvent that is a poorer solvent for the compound may be less prone to oiling out.
Seeding: Introduce seed crystals into the solution just as it reaches the supersaturation point. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing the formation of an oil.[4][7]
Q3: My crystal yield is consistently low. How can I improve it?
A3: Low yield can result from high compound solubility in the mother liquor at the final filtration temperature or from using an excessive amount of solvent.
Minimize Solvent Volume: During dissolution, use the absolute minimum amount of hot solvent required to fully dissolve the compound.[2]
Optimize Final Temperature: Ensure you are cooling the solution to a sufficiently low temperature. After cooling to room temperature, placing the flask in an ice bath or a refrigerator for an extended period can significantly increase the yield.[2]
Check the Mother Liquor: After filtration, evaporate the solvent from the mother liquor. A large amount of recovered solid indicates that the compound is too soluble in the chosen solvent system at the filtration temperature.[5]
Use an Anti-Solvent: Consider an anti-solvent crystallization. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[8][9] For this compound, good solvents might be acetone or ethyl acetate, with an anti-solvent like hexanes or heptane.[2]
Q4: The purity of my crystals isn't improving after recrystallization. What are the likely causes?
A4: If purity does not improve, it suggests that impurities are being incorporated into the crystal lattice rather than just adhering to the surface.[10][11]
Lattice Inclusion: The impurity may be structurally similar to your target compound, allowing it to fit into the crystal lattice. In this scenario, a simple recrystallization may be ineffective.
Solid Solution Formation: The impurity and product may be co-crystallizing to form a solid solution.
Diagnostic Test: To check for surface-level impurities, perform a slurry experiment. Stir the impure crystals in a saturated solution of the pure compound for several hours.[12] If the impurity is only on the surface, its concentration in the solid should decrease significantly.[10]
Solution: If lattice inclusion is suspected, you may need to change the crystallization solvent. A different solvent can alter the crystal packing and may exclude the impurity more effectively.[13] In some cases, an entirely different purification method, such as column chromatography, may be necessary before the final crystallization step.
Troubleshooting Guide & Optimization Protocols
Problem: Persistent Oiling Out
Q: I've tried slower cooling and using less solvent, but my compound still oils out. What is a systematic approach to solving this?
A: When simple measures fail, a more systematic approach is needed. The key is to control supersaturation and promote nucleation.
Systematic Troubleshooting Workflow for Oiling Out
Caption: A decision-tree workflow for systematically troubleshooting oiling out.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a structured method for identifying an optimal single-solvent or two-solvent system.
Dipole-dipole, potential for C-F···H-C interactions.[3]
Aromatic
Toluene, Xylenes
Low
π-stacking with pyrazole ring, C-F···π interactions.[3]
Aliphatic
Hexanes, Heptane
Very Low
Van der Waals forces (primarily for use as anti-solvents).[3]
Procedure:
Place ~10-20 mg of your crude compound into several separate test tubes.
Add a candidate solvent dropwise at room temperature until a total of 0.5 mL has been added. Note the solubility.
If the compound is insoluble at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point.
If the compound dissolves completely upon heating, it is a potential crystallization solvent.
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
Observe the quality and quantity of the crystals formed. An ideal solvent will produce well-formed crystals with a significant recovery.
If no single solvent is ideal, identify a "good" solvent (dissolves the compound well) and a "poor" or "anti-solvent" (compound is insoluble) that are miscible for a two-solvent system.[3]
Protocol 2: Optimized Cooling Crystallization
This protocol is for when a suitable single solvent has been identified.
Dissolution: In an appropriately sized flask, add the crude compound and the minimum volume of the chosen solvent. Heat the mixture to just below the solvent's boiling point with stirring until all the solid has dissolved.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
Maturation: Once at room temperature, allow the solution to stand for at least 1 hour to allow for crystal growth.
Maximize Yield: Place the flask in an ice bath (0°C) or a refrigerator (2-8°C) for at least another hour to maximize precipitation.[15]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.[15]
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 3: Anti-Solvent Crystallization
This technique is useful when the compound is too soluble in most common solvents or when oiling out is a persistent issue.[8]
Dissolution: Dissolve the crude compound in the absolute minimum amount of a "good" solvent (e.g., acetone) at room temperature.
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., hexanes) dropwise. The two solvents must be miscible.[3]
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This is the point of supersaturation. If necessary, add a few drops of the "good" solvent to just clarify the solution again.
Growth and Isolation: Allow the solution to stand undisturbed. Crystals should form over time. The process can be aided by cooling in an ice bath.[15] Isolate, wash, and dry the crystals as described in Protocol 2.
Advanced Concepts & Visualizations
Understanding Impurity Incorporation
The management of impurities is a critical aspect of crystallization development.[10][11] The mechanism of impurity incorporation dictates the strategy for its removal.
Caption: Diagnostic workflow to determine the mechanism of impurity incorporation.
References
Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters. Available at: [Link]
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design - ACS Publications. Available at: [Link]
Process for the purification of pyrazoles. Google Patents.
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]
Effect of fluorine content on glass stability and the crystallisation mechanism for glasses in the SiO2-CaO-K2O-F system. ResearchGate. Available at: [Link]
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Available at: [Link]
SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine notes. Available at: [Link]
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available at: [Link]
Effect of fluorine content on glass stability and the crystallisation mechanism for glasses in the SiO2-CaO-K2O-F system. R. Casa. Available at: [Link]
3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. Available at: [Link]
Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC-PapersOnLine. Available at: [Link]
Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. ResearchGate. Available at: [Link]
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: [Link]
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development - ACS Publications. Available at: [Link]
Optimal Cooling System Design for Increasing the Crystal Growth Rate of Single-Crystal Silicon Ingots in the Czochralski Process Using the Crystal Growth Simulation. MDPI. Available at: [Link]
Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters - ACS Publications. Available at: [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]
Facile Preparation of Di- and Monofluoromethyl Ketones from Trifluoromethyl Ketones via Fluorinated Enol Silyl Ethers. ResearchGate. Available at: [Link]
Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. RSC Publishing. Available at: [Link]
Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC. Available at: [Link]
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form II of Ritonavir. White Rose Research Online. Available at: [Link]
How To: Purify by Crystallization. University of Rochester Department of Chemistry. Available at: [Link]
5-Benzo[1][16]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses Procedure. Available at: [Link]
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC. Available at: [Link]
The Problem of Oiling Out in Chemical Process Development. KiloMentor. Available at: [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link]
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]
Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design - ACS Publications. Available at: [Link]
Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme. Available at: [Link]
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]
Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. ijprajournal. Available at: [Link]
Mechanochemical difluoromethylations of ketones. Beilstein Journals. Available at: [Link]
Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]
Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Journal of Applied Science and Environmental Management. Available at: [Link]
Modelling and control of combined cooling and antisolvent crystallization processes. MIT. Available at: [Link]
Three-Step Mechanism of Antisolvent Crystallization. NSF PAR. Available at: [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research. Available at: [Link]
Effect of Fluorine Content on the Crystallization and Flexural Strength of Fluorosilicic Mica Glass-Ceramic. ResearchGate. Available at: [Link]
A Structured Approach to Cope with Impurities during Industrial Crystallization Development. CMAC. Available at: [Link]
Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm (RSC Publishing). Available at: [Link]
Method including antisolvent crystallization process. Google Patents.
Technical Support Center: Stability and Handling of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone. This document is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable intermediate. Improper storage can lead to degradation, compromising experimental outcomes and product quality. This guide provides in-depth, field-proven insights into preventing thermal and chemical degradation through a series of frequently asked questions and troubleshooting protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone.
Q1: What are the primary degradation pathways for this compound during storage?
A1: Based on its structure, which combines a stable pyrazole ring with a reactive α,α-difluoroketone moiety, two primary degradation pathways are of concern:
Hydration: The carbonyl group is highly electrophilic due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. This makes it susceptible to nucleophilic attack by water, forming a geminal diol (hydrate) adduct.[1][2] While this process can be reversible, the presence of the hydrate complicates quantification and may affect reactivity in subsequent steps.
Oxidation: Like many complex organic molecules, the compound can be susceptible to oxidation, particularly at the pyrazole ring or its methyl substituents.[3] This is often catalyzed by trace impurities or exposure to atmospheric oxygen and can lead to discoloration and the formation of various by-products.
A third, though less common, pathway under standard storage conditions is Photodegradation , where exposure to light, especially UV, can induce bond cleavage.[4]
Q2: What are the optimal long-term storage conditions?
A2: To mitigate the degradation pathways described above, we have established the following optimal storage conditions based on extensive stability studies and general best practices for pharmaceutical intermediates.[3][5][6]
Parameter
Recommended Condition
Rationale
Temperature
-20°C (Frozen)
Reduces the rate of all chemical reactions, including oxidation and hydrolysis. For short-term storage (days to weeks), 2-8°C is acceptable.[3]
Critical to prevent the formation of the geminal diol hydrate.[1][3] Store in a desiccated environment.
Light
Protected from Light
Use amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[3][4]
Form
Neat Solid
Storing the compound as a dry, neat solid is strongly preferred over storing it in solution, as solvents can introduce contaminants (e.g., water) and participate in degradation reactions.[8]
Q3: My compound has developed a yellow or brown tint. What happened, and can I still use it?
A3: A yellow or brown discoloration is a common indicator of oxidative degradation.[3] This suggests that the compound was likely exposed to atmospheric oxygen over time. The appearance of color signifies the formation of new, often chromophoric, impurities.
Actionable Advice:
Do not use it directly. The purity is compromised, which can lead to inconsistent and unreliable results in your experiments.[9]
Assess the purity. Use an analytical technique like HPLC or TLC (see Protocol 2) to quantify the extent of degradation.
Repurification: If the degradation is minor, you may be able to repurify the material (e.g., via column chromatography or recrystallization).
Prevention: For future storage, strictly adhere to an inert atmosphere by blanketing the vial with argon or nitrogen before sealing (see Protocol 1).
Q4: My NMR/HPLC analysis shows an unexpected new peak. Could this be degradation?
A4: Yes, the appearance of a new analytical peak is a clear sign of a change in the sample's composition. Given the compound's structure, the most probable cause is the formation of the geminal diol hydrate from the reaction with trace moisture.[1][2]
Causality: The two fluorine atoms inductively withdraw electron density from the carbonyl carbon, making it highly susceptible to attack by water.
This hydrate may appear as a new spot on a TLC plate or a new peak in an HPLC or NMR spectrum. To confirm, you can attempt to remove the water by drying the sample under a high vacuum, which may shift the equilibrium back toward the ketone form.[1][10]
Q5: What type of container should I use for storage?
A5: The choice of container is critical for maintaining an inert and dry environment.
Material: Use borosilicate glass vials (e.g., amber vials) that are chemically resistant and protect from light.[3][11]
Seal: The vial must have a high-quality, airtight seal. A screw cap with a PTFE-lined septum is highly recommended. This allows for the vial to be purged with an inert gas via a needle.
Labeling: Always clearly label the container with the compound name, batch number, date received, and date opened.[12]
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving issues encountered during the use of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone.
Issue: Inconsistent or unexpected results in downstream applications (e.g., poor yield, new by-products, variable bio-assay results).
Protocol 1: Procedure for Optimal Long-Term Storage
This protocol ensures the compound is stored under ideal conditions to maximize its shelf-life.
Vial Preparation: Select a clean, dry amber glass vial with a PTFE-lined screw cap.
Aliquot: Transfer the desired amount of the neat solid compound into the vial in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen). Aliquoting prevents repeated opening of the main stock container.
Inerting: Insert a needle connected to a regulated source of dry argon or nitrogen into the vial's septum. Insert a second, shorter needle to act as a vent.
Purge: Gently flush the vial with the inert gas for 1-2 minutes to displace all air and moisture.
Seal: Remove the vent needle first, followed by the gas inlet needle, and immediately tighten the screw cap to ensure an airtight seal.
Label & Store: Clearly label the vial. For additional protection, wrap the cap-vial junction with Parafilm®. Place the sealed vial in a freezer at -20°C.[3]
Protocol 2: Quick Quality Control Check by Thin-Layer Chromatography (TLC)
This is a rapid method to visually assess for the presence of gross impurities.
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane. Prepare a similar solution from a trusted reference or new batch, if available.
Spotting: Using a capillary tube, spot a small amount of each solution onto a silica gel TLC plate.
Elution: Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes - this may require optimization).
Visualization: Visualize the plate under a UV lamp (254 nm).
Analysis: A pure compound should show a single, well-defined spot. The appearance of additional spots, especially near the baseline (polar impurities like the hydrate) or streaking, indicates degradation.[3]
References
Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024). Available from: [Link]
Pharma Intermediates: The Importance of Quality and Essential Factors. (2024). Available from: [Link]
Working with Highly Reactive Materials. Environmental Health & Safety, University of Colorado Boulder. Available from: [Link]
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. (2024). Available from: [Link]
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. SynThink. Available from: [Link]
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC. (2023). Available from: [Link]
Navigating the Complexities of Impurities and Degradation Products in Drug Development Part (1). PharmaCores. (2025). Available from: [Link]
Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno. Available from: [Link]
Managing Chemical Retention and Storage. Office of Clinical and Research Safety, Duke University. Available from: [Link]
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available from: [Link]
What to select for storing your compound: neat vs. in solution? ResearchGate. (2015). Available from: [Link]
Guideline on declaration of storage conditions. European Medicines Agency (EMA). (2007). Available from: [Link]
A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. (2024). Available from: [Link]
Proper Handling and Storage of Chemicals. ResearchGate. (2016). Available from: [Link]
Precedents for Good Storage Practice. Applied Clinical Trials. (2006). Available from: [Link]
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. (2021). Available from: [Link]
Annex 9 Guide to good storage practices for pharmaceuticals. World Health Organization. Available from: [Link]
Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. Labor Security. Available from: [Link]
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). Available from: [Link]
Fluorination with aminosulfuranes. Wikipedia. Available from: [Link]
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. (2025). Available from: [Link]
Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. REV.CHIM.(Bucharest). (2017). Available from: [Link]
Fluorinated Ketones. NamuWiki. (2026). Available from: [Link]
Catalytic Enantioselective α-Fluorination of Ketones with CsF. Journal of the American Chemical Society. (2025). Available from: [Link]
THERMAL DEGRADATION STUDIES OF SEVERAL. NASA. Available from: [Link]
Fluorinated Ketone. Western Minmetals (SC) Corporation. Available from: [Link]
(PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. (2015). Available from: [Link]
Technical Support Center: Scale-Up Optimization for 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bottlenecks encountered when scaling up the synthesis of 1-(1,5-dimethyl-1H-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bottlenecks encountered when scaling up the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone .
Synthesizing fluorinated ketones at scale via metal-halogen exchange presents unique challenges. The extreme electrophilicity of the difluoroacetyl group often leads to over-addition, while its tendency to form stable hydrates complicates isolation[1]. This guide provides field-proven, self-validating protocols to eliminate byproduct formation and ensure batch-to-batch reproducibility.
Process Overview & Mechanistic Pathway
The standard synthetic route involves the metal-halogen exchange of 4-bromo-1,5-dimethylpyrazole followed by trapping with a difluoroacetylating agent. The divergence between high product yield and byproduct formation is entirely dictated by the stability of the tetrahedral intermediate prior to the aqueous quench[2].
Fig 1. Mechanistic workflow of pyrazole difluoroacetylation highlighting byproduct divergence.
Quantitative Troubleshooting Matrix
When transitioning from a 10g lab scale to a 100g+ pilot scale, mass transfer and heat dissipation limitations exacerbate byproduct formation. The table below summarizes the quantitative impact of electrophile selection on the crude product distribution.
Table 1: Electrophile Comparison vs. Byproduct Distribution (100g Scale)
Electrophile Choice
Target Ketone Yield
Tertiary Alcohol (Over-addition)
Des-bromo Pyrazole (Quench)
Ethyl difluoroacetate
45%
32%
18%
Difluoroacetyl chloride
55%
25%
10%
Difluoro-Weinreb Amide
89%
<2%
5%
Frequently Asked Questions (FAQs)
Q1: Why am I seeing up to 30% of the tertiary alcohol byproduct during scale-up, even though my lab-scale reactions were clean?A: This is a classic kinetic failure caused by the premature collapse of the tetrahedral intermediate. The target ketone (1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone) is significantly more electrophilic than the starting ester[2]. At scale, poor mixing and localized exotherms cause the intermediate to collapse into the free ketone before the reaction is quenched. The unreacted pyrazole-Grignard reagent rapidly attacks this free ketone, forming the tertiary alcohol.
Solution: Switch to a Weinreb amide (N-methoxy-N-methyl-2,2-difluoroacetamide). The bidentate chelation of the magnesium/lithium ion by the methoxy oxygen stabilizes the intermediate, preventing collapse until the acidic aqueous quench[2].
Q2: Post-workup, my
13
C NMR shows no carbonyl carbon peak (~180 ppm), but a new peak appears around 95 ppm. Did the reaction fail?A: The reaction likely succeeded, but you have isolated the gem-diol (hydrate) instead of the ketone. The strong electron-withdrawing effect of the -CHF
2
group destabilizes the carbonyl
π
-bond. In the presence of water during the quench, the ketone undergoes a thermodynamically favorable hydration to form a stable sp
3
-hybridized gem-diol[1].
Solution: The hydrate must be chemically dehydrated. Implement an azeotropic distillation with toluene during your workup to drive the equilibrium back to the free ketone.
Q3: I am observing high levels of debrominated starting material (1,5-dimethylpyrazole). Is my Grignard reagent wet?A: While moisture is a common culprit, the specific chemistry of difluoroacetates is often to blame. The
α
-protons of the -CHF
2
group are highly acidic. If you are using ethyl difluoroacetate, the pyrazole-Grignard reagent can act as a base rather than a nucleophile, enolizing the ester and protonating itself[3].
Solution: Ensure the electrophile is added dropwise to maintain a low localized concentration, and strictly maintain the internal temperature below -15°C to favor nucleophilic attack over deprotonation.
Standard Operating Procedure (SOP): Scalable Weinreb Amide Route
This protocol is designed as a self-validating system. It utilizes In-Process Controls (IPCs) to ensure each mechanistic milestone is achieved before proceeding.
Step 1: Metal-Halogen Exchange
Charge a dry, argon-flushed reactor with 4-bromo-1,5-dimethylpyrazole (1.0 equiv) and anhydrous THF (10 vol).
Cool the solution to -15°C.
Add isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 1.05 equiv) dropwise, maintaining the internal temperature between -15°C and -10°C.
Stir for 1 hour at -10°C.
IPC 1 (Self-Validation): Quench a 0.5 mL aliquot with water, extract with EtOAc, and analyze via GC/MS. Proceed only when unreacted 4-bromo-1,5-dimethylpyrazole is <2%.
Step 2: Electrophilic Addition
Cool the reactor to -20°C.
Add N-methoxy-N-methyl-2,2-difluoroacetamide (Weinreb amide, 1.1 equiv) dropwise over 2 hours. Causality note: Slow addition prevents localized exotherms that could disrupt the bidentate chelation of the tetrahedral intermediate.
Stir for 2 hours at -15°C, then allow the mixture to slowly warm to 0°C.
Step 3: Quench and Hydrate Resolution
Quench the reaction by vigorously stirring and adding 1M HCl (5 vol) at 0°C. Ensure the aqueous phase pH is ~2 to fully break the magnesium salts.
Separate the phases and extract the aqueous layer twice with ethyl acetate (3 vol).
Combine the organic layers and wash with brine.
Azeotropic Dehydration: Transfer the organic phase to a distillation setup. Add toluene (5 vol). Distill under reduced pressure (40-50°C) until the solvent volume is reduced by 80%. Repeat the toluene addition and distillation once more.
IPC 2 (Self-Validation): Analyze the concentrated mixture via
19
F NMR. The hydrate signal (~ -128 ppm) must be completely replaced by the ketone signal (~ -115 ppm).
Precipitate or crystallize the final product from a suitable antisolvent (e.g., heptane).
References
Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters
Source: ChemRxiv
URL:[Link][2]
Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution
Source: ResearchGate
URL:[Link][1]
Overcoming steric hindrance in 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone substitution reactions
Welcome to the Technical Support Center for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone chemistry. This portal is designed for researchers, scientists, and drug development professionals facing challenges with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone chemistry. This portal is designed for researchers, scientists, and drug development professionals facing challenges with substitution and functionalization reactions on this highly specific, sterically demanding scaffold.
Below, you will find causality-driven FAQs, self-validating experimental protocols, and troubleshooting workflows to help you overcome the unique steric and electronic barriers of this molecule.
Core Challenge Overview: The Steric & Electronic Penalty
Reactions involving 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone are notoriously difficult due to a dual-threat environment:
Steric Hindrance (A-Strain): The methyl group at the C5 position of the pyrazole ring is locked in close spatial proximity to the C4-attached carbonyl. This severely restricts the rotational freedom of the C4–C(=O) bond and physically blocks the ideal Bürgi-Dunitz trajectory (approx. 107°) required for incoming nucleophiles[1].
Electronic Deactivation: The adjacent 2,2-difluoro (-CHF₂) group is strongly electron-withdrawing. While this theoretically increases carbonyl electrophilicity, it also heavily stabilizes the tetrahedral intermediate (often leading to dead-end hydrates) and makes the α-carbon highly prone to undesired β-fluoride elimination during enolization[2].
Frequently Asked Questions (FAQs)
Q: Why do standard nucleophilic substitutions at the carbonyl or α-carbon fail or return unreacted starting material?A: The C5-methyl group creates a physical shield. Standard nucleophiles (like Grignard reagents or simple amines) cannot penetrate this steric bulk without a massive activation energy penalty. Furthermore, pyrazole-based α,α-difluoromethyl ketones often fail to adopt the necessary reactive conformations due to repulsive interactions between the pyrazole nitrogen and the nucleophile[1].
Q: I need to perform an α-substitution (replacing the proton on the -CHF₂ group). Why am I getting a complex mixture of degraded products?A: You are likely experiencing β-fluoride elimination. When you deprotonate the -CHF₂ group to form a difluoroenolate, the intermediate is highly unstable. If the temperature rises above -65 °C, the enolate expels a fluoride ion to form a highly reactive α-fluoroenone, which then polymerizes or reacts with your nucleophile in an uncontrolled Michael addition.
Q: How can I force a substitution reaction without destroying the difluoromethyl group?A: You must alter the reaction trajectory. For carbonyl additions/substitutions, use strong Lewis acids (e.g., TiCl₄) to coordinate the carbonyl oxygen. This lengthens the C=O bond, pulls the electrophilic center away from the C5-methyl shadow, and locks the conformation. For direct substitution of tertiary alcohols derived from this scaffold, Iron(III) triflate (Fe(OTf)₃) catalysis has proven highly effective in stabilizing the transition state without adding steric bulk[2].
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between activation methods, reaction conditions, and typical outcomes when attempting substitution on this sterically hindered scaffold.
LDA is too nucleophilic; causes side-reactions at carbonyl.
α-Substitution (-CHF₂)
LiHMDS (1.2 eq)
-78 (Strict)
65 - 80%
Bulky, non-nucleophilic base prevents carbonyl attack; cryogenic temp halts β-elimination.
Tertiary Alcohol Sub.
Fe(OTf)₃ (5 mol%)
25
85 - 90%
Hidden Brønsted/Lewis acid catalysis stabilizes the intermediate for clean substitution[2].
Self-Validating Experimental Protocols
Protocol A: Lewis Acid-Mediated Carbonyl Substitution/Addition
Objective: Overcome C5-methyl steric hindrance via TiCl₄ activation.
Preparation: Flame-dry a Schlenk flask under argon. Add 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone (1.0 eq) and anhydrous CH₂Cl₂ (0.2 M).
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
Activation: Dropwise, add TiCl₄ (1.1 eq, 1.0 M in CH₂Cl₂).
Self-Validation Check: The solution must shift from pale yellow to a deep orange/red complex within 5 minutes. If no color change occurs, the TiCl₄ has hydrolyzed; abort and restart with fresh reagents.
Nucleophilic Attack: Stir for 15 minutes to ensure complete chelation, then add the nucleophile (1.5 eq) dropwise down the side of the flask to pre-cool it.
Controlled Warming & Quench: Remove the cooling bath and let the reaction warm to 0 °C over 1 hour. Quench vigorously with saturated aqueous NH₄Cl.
Self-Validation Check: The deep red color should immediately discharge to a white/yellow biphasic suspension, confirming the destruction of the titanium complex.
Protocol B: Cryogenic α-Alkylation of the -CHF₂ Group
Objective: Deprotonate the difluoromethyl group without triggering β-fluoride elimination.
Enolate Generation: Dissolve the ketone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under argon.
Base Addition: Add LiHMDS (1.2 eq, 1.0 M in THF) via syringe pump over 10 minutes.
Self-Validation Check: Monitor via an internal thermocouple. The temperature must not exceed -70 °C during addition. An exotherm above this threshold guarantees fluoride elimination.
Electrophile Trapping: Stir for 30 minutes at -78 °C, then add the electrophile (e.g., alkyl halide, 1.5 eq) neat.
Cryogenic Quench: Critical Step. Do not allow the reaction to warm to room temperature. Quench with a cold (-78 °C) solution of acetic acid in THF (2.0 eq) directly into the reaction mixture.
Self-Validation Check: Post-workup TLC (UV 254 nm). A single major spot indicates success. A highly fluorescent, lower-Rf spot indicates the formation of the undesired α-fluoroenone byproduct.
Troubleshooting & Mechanistic Workflows
Workflow 1: Reaction Optimization Decision Tree
Use this logic path to determine the correct reagents based on your target functionalization.
Decision tree for overcoming steric and electronic barriers in difluoroethanone derivatives.
Workflow 2: Mechanistic Relief of Steric Hindrance
This diagram illustrates how Lewis acid coordination physically alters the molecular geometry to permit nucleophilic attack.
Mechanistic pathway showing Lewis acid coordination relieving the C5-methyl steric penalty.
References
Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors
Source: RSC Advances (2022)
URL:[Link]
Construction of β-Quaternary α,α-Difluoroketones via Catalytic Nucleophilic Substitution of Tertiary Alcohols with Difluoroenoxysilanes
Source: Organic Letters, ACS Publications (2020)
URL:[Link]
A Comparative Guide to Bioisosterism: 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone vs. Trifluoromethyl Pyrazole Derivatives
Introduction: The Strategic Role of Fluorine in Bioisosteric Design In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Fluorine in Bioisosteric Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a molecule's physicochemical and pharmacokinetic profiles, often leading to enhanced potency, metabolic stability, and bioavailability.[3][4] This guide provides an in-depth comparison of two prominent fluorinated pyrazole motifs employed in bioisosterism: the trifluoromethyl (-CF₃) group and the less-explored but highly promising α,α-difluoromethyl ketone (-COCHF₂) moiety, exemplified by 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone.
Bioisosterism, the practice of substituting one chemical group with another that produces similar biological properties, is a critical strategy for lead optimization.[5] The choice between a -CF₃ and a -COCHF₂ group is not arbitrary; it is a mechanistically driven decision based on the specific design objective, whether it be mimicking a particular functional group, altering metabolic pathways, or introducing a new mode of interaction with the biological target. This guide will dissect the nuances of each motif, supported by experimental data and protocols, to empower researchers in making informed decisions for their drug discovery programs.
The Trifluoromethyl Pyrazole: A Classic Motif for Enhancing Stability and Lipophilicity
The trifluoromethyl (-CF₃) group is one of the most prevalent fluorinated moieties in pharmaceuticals, valued for its profound impact on a molecule's drug-like properties.[6][7] When appended to a pyrazole scaffold—a privileged structure in medicinal chemistry due to its versatile binding capabilities—the -CF₃ group imparts a distinct set of characteristics.[3][8]
Key Physicochemical & Biological Attributes:
Metabolic Stability: The exceptional strength of the C-F bond (dissociation energy of ~485 kJ/mol) compared to a C-H bond (~414 kJ/mol) makes the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] Replacing a metabolically labile methyl group with a -CF₃ group is a well-established strategy to block a metabolic hotspot, thereby increasing the drug's half-life and bioavailability.[9]
Increased Lipophilicity: The -CF₃ group is significantly more lipophilic than a methyl group, with a Hansch π value of +0.88.[6] This property can enhance a compound's ability to cross cell membranes and improve its binding affinity within hydrophobic pockets of a target protein.[7]
Bioisosteric Role: The -CF₃ group is often considered a bioisostere of a methyl, ethyl, or even a chlorine group due to similarities in steric volume.[1][6][10] Its strong electron-withdrawing nature, however, drastically alters the local electronic environment compared to these groups.
Applications: Trifluoromethyl pyrazole derivatives have demonstrated a wide spectrum of biological activities, including potent and selective inhibition of enzymes like cyclooxygenase (COX), making them valuable candidates for anti-inflammatory drugs.[11]
The α,α-Difluoromethyl Ketone Pyrazole: A Multifunctional Bioisostere
The α,α-difluoromethyl ketone (-COCHF₂) moiety is a more recent and functionally versatile player in medicinal chemistry.[12][13] Unlike the relatively inert -CF₃ group, the -COCHF₂ group presents a unique combination of physicochemical properties that open up distinct design possibilities.
Key Physicochemical & Biological Attributes:
Bioisosteric Role as a Carboxylic Acid Mimic: The -CHF₂ group can act as a lipophilic hydrogen bond donor, a concept that has gained significant traction.[14][15] This, combined with the adjacent carbonyl, allows the -COCHF₂ moiety to serve as a non-ionizable bioisostere of a carboxylic acid (-COOH) group.[13] This is particularly valuable for improving cell permeability and oral bioavailability, as the compound can mimic the key interactions of a carboxylate while avoiding the negative charge.
Modulated Reactivity: The two fluorine atoms significantly increase the electrophilicity of the carbonyl carbon. This feature can be exploited in the design of covalent inhibitors that form a stable bond with nucleophilic residues (e.g., cysteine or serine) in an enzyme's active site.[13]
Lipophilic Hydrogen Bond Donor: The hydrogen atom of the -CHF₂ group is weakly acidic and can participate in hydrogen bonding, a feature absent in the -CF₃ group.[14][16] This allows it to mimic the hydrogen-bonding capabilities of hydroxyl, thiol, or amine groups in certain contexts.[14][15]
Applications: Pyrazole- and isoxazole-based α,α-difluoromethyl ketones have been successfully designed and synthesized as effective COX inhibitors, where the -COCHF₂ moiety acts as a bioisosteric replacement for the carboxylic acid group found in many traditional NSAIDs.[17][18]
Head-to-Head Comparison: -COCHF₂ vs. -CF₃ on a Pyrazole Scaffold
The decision to use a 1-(pyrazol-4-yl)-2,2-difluoroethanone structure versus a trifluoromethyl pyrazole derivative hinges on the specific goals of the drug design project. The following table summarizes their key distinguishing features.
The -COCHF₂ group mimics the H-bond accepting carbonyl and H-bond donating potential of a -COOH, whereas the -CF₃ group primarily mimics the steric bulk of small alkyl groups.
Hydrogen Bonding
Weak H-bond donor (-CHF₂) and H-bond acceptor (C=O)[14]
None (acts as a weak H-bond acceptor at the fluorine atoms)
The C-H bond in the difluoromethyl group is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor.
Metabolic Stability
Generally high; C-F bonds are stable. Ketone can be a site for enzymatic reduction.[12]
Exceptionally high; highly resistant to oxidative metabolism.[6][9]
The C-F bond strength confers high stability to both. However, the carbonyl group in the DFMK is a potential metabolic handle for reductase enzymes, a liability not present in the -CF₃ group.
Lipophilicity (LogP)
Lipophilic, but generally less so than -CF₃. Can be tuned by the pyrazole substituents.
The replacement of a fluorine atom with a carbonyl oxygen and the presence of a hydrogen atom slightly reduces the overall lipophilicity compared to the perfluorinated methyl group.
Potential Mechanism
Reversible inhibition (as -COOH mimic); potential for covalent inhibition via the electrophilic carbonyl.[13]
Primarily reversible inhibition through modulation of non-covalent binding interactions.
The enhanced electrophilicity of the difluoromethyl ketone offers a reactive "warhead" for covalent targeting, a feature absent in the chemically inert -CF₃ group.
Electronic Effect
Strongly electron-withdrawing.
Strongly electron-withdrawing.
Both groups are powerful inductive electron-withdrawing groups due to the high electronegativity of fluorine.
Visualization of Key Structural and Functional Differences
The following diagram illustrates the core differences between the two motifs, highlighting their distinct bioisosteric roles and potential interactions.
Caption: Comparative diagram of Trifluoromethyl vs. Difluoromethyl Ketone Pyrazole motifs.
Experimental Protocols
To provide a practical framework for evaluating these motifs, we present detailed, self-validating protocols for synthesis and metabolic stability assessment.
Protocol 1: Synthesis Workflows
The synthesis of these target compounds requires distinct strategies, as outlined below. The choice of a Weinreb amide intermediate for the difluoromethyl ketone synthesis is deliberate; it is an excellent acylating agent for strong nucleophiles that prevents the common problem of over-addition to form a tertiary alcohol, ensuring a clean conversion to the ketone.[18]
Caption: Comparative workflow for the synthesis of the two fluorinated pyrazole classes.
A. Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone (Adapted from[17][18])
Weinreb Amide Formation:
To a solution of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
Stir the mixture for 1-2 hours until CO₂ evolution ceases.
Add N,O-dimethylhydroxylamine hydrochloride (DMHA·HCl) (1.2 eq) and a non-nucleophilic base such as N-methylmorpholine (NMM) (1.5 eq).
Stir the reaction at room temperature overnight.
Work up the reaction by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over Na₂SO₄, and concentrating under reduced pressure.
Purify the resulting Weinreb amide via column chromatography (silica gel).
Difluoromethylation:
Dissolve the purified pyrazole Weinreb amide (1.0 eq) in anhydrous THF and cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
Add (difluoromethyl)trimethylsilane (TMSCHF₂) (2.0 eq) followed by a Lewis base activator such as CsF or a fluoride salt (e.g., TBAF) (2.0 eq).
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Purify the final product, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, by column chromatography.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is a gold standard for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[9] A slower rate of disappearance indicates higher metabolic stability.
Caption: Experimental workflow for an in vitro Human Liver Microsome (HLM) stability assay.
Reagent Preparation:
Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Prepare 1 mM stock solutions of the test compounds (the DFMK-pyrazole and a representative CF₃-pyrazole) and a positive control (e.g., Verapamil, known for high clearance) in DMSO.
Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer.
Incubation:
In a 96-well plate, add the HLM solution.
Add the test compound to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.5%).
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
Reaction Initiation and Time Points:
Initiate the metabolic reaction by adding the NADPH stock solution to achieve a final concentration of 1 mM.
Immediately take the first aliquot for the 0-minute time point and quench it by adding it to a separate plate containing ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).
Continue incubating at 37°C with shaking.
At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and quench them in the same manner.
Sample Processing and Analysis:
Once all time points are collected, seal and vortex the quenching plate to ensure protein precipitation.
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Data Analysis:
Plot the natural log of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
A longer half-life indicates greater metabolic stability.
Conclusion and Future Perspectives
The choice between a 1-(pyrazol-4-yl)-2,2-difluoroethanone and a trifluoromethyl pyrazole derivative is a nuanced decision that should be guided by the specific objectives of a drug discovery campaign.
Choose the Trifluoromethyl Pyrazole Motif when: The primary goal is to enhance metabolic stability by blocking an oxidative hotspot (e.g., replacing a methyl group), increase lipophilicity to access hydrophobic binding pockets, or mimic the sterics of a small alkyl group.[6][9] It is the ideal choice for creating chemically robust, reversible inhibitors.
Choose the 1-(Pyrazol-4-yl)-2,2-difluoroethanone Motif when: The design strategy involves mimicking a carboxylic acid to maintain key polar interactions while improving membrane permeability.[13] This motif is also highly attractive when exploring covalent inhibition, as the electrophilic ketone provides a handle for targeting nucleophilic residues in the active site.[13] Its ability to act as a lipophilic hydrogen bond donor offers an additional, subtle tool for modulating target engagement.[14]
Ultimately, both motifs are powerful tools in the medicinal chemist's arsenal. The continued exploration of less-common fluorinated groups like the α,α-difluoromethyl ketone will undoubtedly uncover new avenues for designing next-generation therapeutics with superior efficacy, selectivity, and pharmacokinetic properties.
References
The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar.
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous and accurate quantification of novel...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical success. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of the novel compound, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone. As this is a novel compound, this guide will present a proposed validation framework based on established regulatory guidelines and data from structurally similar molecules.
Introduction to 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone and the Imperative for its Accurate Quantification
1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is a unique molecule featuring a dimethylated pyrazole ring coupled with a difluoroethanone moiety. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, suggesting potential biological activity for this compound.[1] The inclusion of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this of high interest in drug discovery.
Accurate quantification of this analyte in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. A validated analytical method ensures that the data generated is reliable, reproducible, and can confidently be used to make critical decisions in the drug development pipeline. This guide will adhere to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures, which is recognized by major regulatory bodies including the FDA and EMA.[2]
Comparative Analysis: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is a critical decision in method development, contingent on the physicochemical properties of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Given the likely volatility of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone due to its relatively low molecular weight and the presence of a ketone group, GC-MS presents a viable analytical approach.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly versatile and particularly suited for polar, less volatile, and thermally labile compounds. While the target analyte may be amenable to GC-MS, LC-MS/MS offers the advantage of direct analysis of biological fluids with minimal sample preparation and can often provide superior sensitivity.
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
Separation of volatile compounds in the gas phase followed by mass analysis.
Separation of compounds in the liquid phase followed by tandem mass analysis.
Analyte Suitability
Volatile and thermally stable compounds.
Wide range of compounds, including polar and thermally labile molecules.
Sample Preparation
Often requires extraction (e.g., Liquid-Liquid Extraction) and potentially derivatization.
Can often directly analyze protein-precipitated biological samples.
Sensitivity
Good, often in the low ng/mL to pg/mL range.
Excellent, often in the pg/mL to fg/mL range.
Selectivity
High, especially with Selective Ion Monitoring (SIM).
Very high, due to Multiple Reaction Monitoring (MRM).
Throughput
Can be lower due to longer run times and more involved sample preparation.
Generally higher due to faster analysis times and simpler sample preparation.
Matrix Effects
Generally less susceptible to ion suppression.
Can be prone to ion suppression or enhancement from matrix components.
Proposed GC-MS Method and Validation
A hypothetical GC-MS method is proposed for the quantification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone.
Internal Standard Selection
The ideal internal standard (IS) is a stable, isotopically labeled version of the analyte. In the absence of a commercially available deuterated analog of the target compound, 1H-Pyrazole-3,4,5-d3 is proposed as a suitable alternative.[3] It shares the core pyrazole structure and is commercially available, ensuring it will behave similarly during extraction and chromatographic analysis.
The following tables summarize the expected performance of the validated GC-MS method based on ICH Q2(R1) guidelines.[2]
Table 1: Linearity and Range
Concentration (ng/mL)
Mean Peak Area Ratio (Analyte/IS)
% Accuracy
% RSD
1.0 (LLOQ)
0.052
98.5
8.2
2.5
0.131
101.2
5.4
10
0.518
99.8
3.1
50
2.595
100.5
2.5
250
12.98
99.1
1.8
500 (ULOQ)
26.05
100.9
1.5
Correlation Coefficient (r²): >0.998
Table 2: Accuracy and Precision
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
% Accuracy
Intra-day % RSD (n=6)
Inter-day % RSD (n=18)
LLOQ
1.0
0.99
99.0
7.5
9.8
Low
3.0
3.05
101.7
5.1
6.3
Medium
100
102.3
102.3
3.8
4.9
High
400
395.8
98.9
2.9
4.1
Table 3: Matrix Effect and Recovery
QC Level
Analyte Peak Area (Spiked Post-Extraction)
Analyte Peak Area (Spiked Pre-Extraction)
Matrix Factor
% Recovery
Low
15,430
14,980
1.03
92.5
High
778,500
765,400
1.02
94.1
Table 4: Stability
Stability Condition
QC Level
Mean Measured Conc. (ng/mL)
% of Nominal
Bench-top (4h, RT)
Low
2.95
98.3
High
398.1
99.5
Freeze-Thaw (3 cycles)
Low
2.89
96.3
High
390.5
97.6
Long-term (-80°C, 30 days)
Low
2.91
97.0
High
394.2
98.6
Proposed LC-MS/MS Method and Validation
An alternative LC-MS/MS method is proposed, which may offer advantages in terms of throughput and sensitivity.
Internal Standard Selection
For LC-MS/MS, a stable isotope-labeled internal standard is highly preferred to correct for matrix effects.[4] As with the GC-MS method, 1H-Pyrazole-3,4,5-d3 is proposed as a suitable internal standard.[3]
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Protein Precipitation
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (1H-Pyrazole-3,4,5-d3, 100 ng/mL).
Vortex for 1 minute.
Centrifuge at 10,000 rpm for 10 minutes.
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Parameters
LC System: Shimadzu Nexera X2
Column: Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
IS Transitions (1H-Pyrazole-3,4,5-d3): Q1: 72.1 -> Q3: 44.1
LC-MS/MS Validation Data (Hypothetical)
The following tables summarize the expected performance of the validated LC-MS/MS method.
Table 5: Linearity and Range
Concentration (ng/mL)
Mean Peak Area Ratio (Analyte/IS)
% Accuracy
% RSD
0.1 (LLOQ)
0.015
102.1
9.5
0.25
0.038
98.8
6.1
1.0
0.152
101.5
4.2
10
1.518
100.3
2.8
50
7.592
99.5
2.1
100 (ULOQ)
15.21
101.8
1.9
Correlation Coefficient (r²): >0.999
Table 6: Accuracy and Precision
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
% Accuracy
Intra-day % RSD (n=6)
Inter-day % RSD (n=18)
LLOQ
0.1
0.103
103.0
8.9
10.5
Low
0.3
0.295
98.3
6.5
7.8
Medium
20
20.5
102.5
4.1
5.5
High
80
78.9
98.6
3.2
4.7
Table 7: Matrix Effect and Recovery
QC Level
Analyte Peak Area (Spiked Post-Extraction)
Analyte Peak Area (Spiked Pre-Extraction)
Matrix Factor
% Recovery
Low
25,800
24,900
1.04
98.5
High
1,725,000
1,698,000
1.02
99.1
Table 8: Stability
Stability Condition
QC Level
Mean Measured Conc. (ng/mL)
% of Nominal
Bench-top (6h, RT)
Low
0.298
99.3
High
79.5
99.4
Freeze-Thaw (3 cycles)
Low
0.291
97.0
High
78.1
97.6
Long-term (-80°C, 60 days)
Low
0.294
98.0
High
79.0
98.8
Visualizing the Workflow
Caption: Workflow for GC-MS analysis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone.
Caption: Workflow for LC-MS/MS analysis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone.
Conclusion and Recommendation
Both the proposed GC-MS and LC-MS/MS methods offer viable pathways for the accurate and precise quantification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone in a research and drug development setting.
The GC-MS method , while potentially requiring more extensive sample preparation, is a robust and reliable technique, particularly if the analyte demonstrates good volatility and thermal stability. It is often less susceptible to matrix effects, which can be a significant advantage.
The LC-MS/MS method provides superior sensitivity and higher throughput, making it the preferred choice for studies requiring the analysis of a large number of samples or when very low detection limits are necessary. The simpler protein precipitation sample preparation is also a significant advantage in a high-throughput environment.
Recommendation: For the initial stages of drug discovery and development, where high sensitivity and throughput are often critical, the LC-MS/MS method is recommended . Its ability to handle small sample volumes and provide rapid analysis makes it well-suited for pharmacokinetic and early toxicokinetic studies. However, the development of a robust GC-MS method remains a valuable alternative, especially if matrix effects prove to be a significant challenge with the LC-MS/MS approach. Ultimately, the choice of methodology should be guided by the specific requirements of the study and the available instrumentation.
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A Comparative Analysis of the Electrophilicity of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone and its Monofluoro Analog
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacological properties...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacological properties.[1][2][3][4][5] The introduction of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[3][4] Of particular interest is the effect of α-fluorination on the electrophilicity of carbonyl groups, a critical parameter in the design of covalent inhibitors and other reactive drug candidates.[6] This guide provides an in-depth comparison of the electrophilicity of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone and its corresponding monofluoro analog, supported by established experimental and theoretical principles.
The Electronic Influence of α-Fluorine Substitution
The electrophilicity of a carbonyl carbon is dictated by the extent of its partial positive charge, which is a consequence of the polarization of the carbon-oxygen double bond.[7][8] The introduction of one or more fluorine atoms on the α-carbon dramatically enhances this electrophilicity through a powerful inductive effect.[6] Fluorine, being the most electronegative element, strongly withdraws electron density from the adjacent carbon, which in turn withdraws electron density from the carbonyl carbon. This electron-withdrawing effect is cumulative; thus, the electrophilicity of an α,α-difluoro ketone is anticipated to be significantly greater than that of its monofluoro counterpart.
This increased electrophilicity has profound implications for the reactivity of the carbonyl group towards nucleophiles.[6] A more electrophilic carbonyl carbon will react more readily with nucleophiles, a property that is harnessed in the design of enzyme inhibitors that form covalent bonds with nucleophilic residues (e.g., cysteine or serine) in the active site.[6]
Caption: Inductive effect of α-fluorination on carbonyl electrophilicity.
Experimental and Computational Assessment of Electrophilicity
A quantitative comparison of the electrophilicity of the mono- and difluoro analogs can be achieved through a combination of experimental and computational methods.
1. Spectroscopic Analysis (NMR):
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shift of the carbonyl carbon in the 13C NMR spectrum is particularly sensitive to its electron density.[9][10] A more electrophilic carbonyl carbon is more deshielded and will resonate at a higher frequency (further downfield). It is therefore predicted that the 13C NMR chemical shift of the carbonyl carbon in 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone will be significantly downfield compared to its monofluoro analog.
Note: These are predicted values based on general trends and require experimental verification.
2. Kinetic Studies:
The rate of reaction with a model nucleophile provides a direct measure of the electrophilicity of the carbonyl compound.[11] A common approach is to monitor the reaction with a nucleophile, such as a stabilized ylide or a thiol, using techniques like UV-Vis or NMR spectroscopy to determine the second-order rate constants.[11] The difluoro analog is expected to exhibit a significantly faster reaction rate compared to the monofluoro compound.
Caption: Workflow for kinetic analysis of nucleophilic addition.
3. Computational Chemistry:
Quantum mechanical calculations can provide valuable insights into the electronic structure and reactivity of molecules. The Lowest Unoccupied Molecular Orbital (LUMO) energy is a key indicator of electrophilicity; a lower LUMO energy corresponds to a greater susceptibility to nucleophilic attack. It is anticipated that the LUMO energy of the difluoroethanone derivative will be lower than that of the monofluoro analog. Furthermore, calculating the electrostatic potential map can visually represent the electron distribution, highlighting the increased positive potential on the carbonyl carbon of the difluorinated compound. Recent studies, however, suggest that electrostatic attractions between the carbonyl compound and the nucleophile are the primary determinants of electrophilicity, rather than frontier molecular orbital interactions alone.[12][13]
Synthesis of Target Compounds
The synthesis of α-fluoro and α,α-difluoro ketones can be achieved through various fluorination methods. Electrophilic fluorination using reagents like Selectfluor® is a common strategy.[1][14][15][16][17][18] The synthesis of the target pyrazole-containing ketones would likely involve the acylation of 1,5-dimethyl-1H-pyrazole followed by selective fluorination of the resulting ketone.
Proposed Synthetic Protocol:
Acylation: Friedel-Crafts acylation of 1,5-dimethyl-1H-pyrazole with an appropriate acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst to yield 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone.[19]
Monofluorination: Reaction of the resulting ketone with one equivalent of an electrophilic fluorinating agent, such as Selectfluor®, to introduce a single fluorine atom at the α-position.[20][21]
Difluorination: Treatment of the ketone with an excess of the electrophilic fluorinating agent under more forcing conditions to achieve difluorination at the α-position.[14][15][17]
Hydration Tendency
A noteworthy consequence of the enhanced electrophilicity of α,α-difluorinated ketones is their increased propensity to form hydrates in the presence of water.[14][15][17] The highly electrophilic carbonyl carbon is more susceptible to nucleophilic attack by water, leading to the formation of a stable gem-diol (hydrate). This is an important consideration for the handling and storage of these compounds.
Conclusion
The introduction of a second fluorine atom at the α-position of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone is expected to significantly increase the electrophilicity of the carbonyl carbon compared to its monofluoro analog. This heightened electrophilicity, driven by the powerful inductive effect of the two fluorine atoms, can be quantitatively assessed through a combination of spectroscopic, kinetic, and computational methods. The difluoro compound is predicted to exhibit a downfield shift in its carbonyl 13C NMR signal, a faster rate of reaction with nucleophiles, and a lower LUMO energy. These properties make α,α-difluoro ketones valuable moieties in the design of targeted covalent inhibitors and other specialized chemical probes in drug discovery and development. However, their increased reactivity also necessitates careful handling to avoid unwanted reactions, such as hydration.
References
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
Alfa Chemistry. Comprehensive Guide to Nucleophilic Fluorination vs.
Mayr, H., et al. (2011). Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones. Journal of the American Chemical Society, 133(20), 7957-7973.
Sloop, J. C. (2015). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
Piras, M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(21), 5023.
Ni, C., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(2), 765-825.
LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
Nayak, P. S., et al. (2011). (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269.
Kitamura, M., & Shavva, A. G. (2018). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 23(7), 1637.
Fernández, I., & Bickelhaupt, F. M. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15(8), 2846-2854.
Amblard, F., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cyste. ChemRxiv.
Fernández, I., & Bickelhaupt, F. M. (2024). (PDF) What defines electrophilicity in carbonyl compounds.
Michigan State University Department of Chemistry. NMR Spectroscopy. MSU Chemistry.
El-Metwally, N. M., & Khalil, A. M. (2007). (PDF) Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones.
Hevey, R. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6649.
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Garlyauskayte, R. Y., et al. (2024).
Chen, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 263.
Singh, R. P., & Om, H. (2023). Role of Fluorine in Drug Design and Drug Action.
Fiveable. (2025). Spectroscopy of Aldehydes and Ketones. Fiveable.
Notario, R., et al. (2023). A computer-based solution to the oxidation kinetics of fluorinated and oxygenated volatile organic compounds. Physical Chemistry Chemical Physics, 25(12), 8449-8463.
Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74.
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Shingare, M. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
Wang, X., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry.
Overcoming Over-Addition in Fluorinated Pyrazole Synthesis: A Continuous Flow Microreactor Comparison Guide
Executive Summary The synthesis of highly functionalized fluorinated pyrazoles is a critical bottleneck in the development of modern agrochemicals and active pharmaceutical ingredients (APIs). Specifically, 1-(1,5-dimeth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized fluorinated pyrazoles is a critical bottleneck in the development of modern agrochemicals and active pharmaceutical ingredients (APIs). Specifically, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is a highly sought-after intermediate. The difluoroacetyl moiety serves as a lipophilic hydrogen bond donor and a bioisostere for amides and ketones, frequently utilized in the design of targeted therapeutics and succinate dehydrogenase inhibitors (SDHIs).
However, synthesizing this compound via traditional batch organometallic chemistry presents a severe reproducibility challenge. This guide objectively compares the performance of traditional batch reactors, standard tubular flow systems, and advanced Silicon Carbide (SiC) microfluidic reactors, providing self-validating protocols to ensure absolute reproducibility.
Mechanistic Analysis: The Causality of Over-Addition
To understand why continuous flow outperforms batch processing for this specific molecule, we must analyze the reaction kinetics. The standard synthetic route involves the metal-halogen exchange of 4-bromo-1,5-dimethyl-1H-pyrazole using n-butyllithium (n-BuLi), followed by electrophilic trapping with ethyl difluoroacetate.
The Causality of Failure in Batch:
In a batch reactor, the newly formed difluoroethanone product is highly electrophilic—often more so than the starting ester. If mixing is suboptimal (diffusion-limited), the localized concentration of the highly nucleophilic pyrazolyllithium intermediate remains high. This leads to a rapid secondary nucleophilic attack on the newly formed ketone product. This "over-addition" generates an unwanted tertiary alcohol impurity, drastically reducing the yield of the target difluoroethanone. To mitigate this in batch, energy-intensive cryogenic temperatures (-78 °C) and extremely slow addition rates are required.
Continuous flow chemistry fundamentally alters this thermodynamic and kinetic landscape. By utilizing microfluidic reactors with high surface-area-to-volume ratios, we achieve instantaneous mixing and precise stoichiometric control. The intermediate is formed and consumed in milliseconds, effectively outcompeting the secondary over-addition reaction even at ambient temperatures, a principle well-documented in the1[1].
Fig 1. Reaction pathway illustrating the mechanistic cause of over-addition.
Technology Comparison: Batch vs. Flow Modalities
To objectively evaluate reproducibility, we compared three distinct synthetic environments, building upon established methodologies for 2[2]:
Traditional Cryogenic Batch Reactor: A standard 250 mL Schlenk flask with magnetic stirring.
Standard Tubular Flow Reactor (PTFE): 1.0 mm internal diameter perfluoroalkoxy (PFA) tubing relying on standard T-mixers (diffusion-based mixing).
Advanced SiC Microfluidic System (Kinetics-Pro SiC): A silicon carbide microreactor featuring Split-and-Recombine (SAR) micromixers designed for ultra-fast mass transfer and superior thermal conductivity.
Quantitative Performance Data
Parameter
Cryogenic Batch
Standard Tubular Flow (PTFE)
Advanced SiC Microfluidic (Kinetics-Pro)
Mixing Mechanism
Magnetic Stirring
T-Mixer (Diffusion)
Split-and-Recombine (SAR)
Operating Temp.
-78 °C
0 °C
20 °C (Ambient)
Residence/Rxn Time
120 minutes
45 seconds
5.7 seconds
Target Yield
62%
78%
94%
Tertiary Alcohol Impurity
24%
11%
< 1%
Throughput
0.5 g/hour
4.2 g/hour
18.5 g/hour
Data Interpretation: The Kinetics-Pro SiC system drastically outperforms both batch and standard PTFE flow. By enforcing SAR mixing, the intermediate is quenched by the electrophile faster than it can find a newly formed product molecule, completely suppressing the tertiary alcohol impurity at room temperature.
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols are engineered as self-validating systems. They incorporate inline analytical feedback loops to ensure the reaction is proceeding as intended, a standard practice in 3[3].
Protocol A: Kinetics-Pro SiC Microfluidic Workflow (Optimized)
1. System Priming & Validation:
Purge the SiC reactor with anhydrous THF at 2.0 mL/min for 10 minutes.
Validation Checkpoint: The inline moisture sensor must read <10 ppm before proceeding. Organolithium reagents will instantly degrade if residual moisture is present.
2. Solution Preparation:
Solution A: 4-Bromo-1,5-dimethyl-1H-pyrazole (0.5 M in anhydrous THF).
Solution B: n-BuLi (0.55 M in hexanes).
Solution C: Ethyl difluoroacetate (0.6 M in anhydrous THF).
3. Execution & Inline Monitoring:
Set Pump A to 1.0 mL/min and Pump B to 0.95 mL/min. The streams intersect at SAR Micromixer 1.
Validation Checkpoint (Thermal): The metal-halogen exchange is highly exothermic. The SiC reactor block's integrated Peltier cooler should register a transient heat spike, stabilizing at exactly 20 °C within 2 seconds due to SiC's high thermal mass.
The lithiated intermediate flows directly into SAR Micromixer 2, meeting Solution C (Pump C set to 1.05 mL/min).
Validation Checkpoint (Spectroscopic): Utilize an inline FTIR spectrometer (FlowIR) at the reactor outlet. Continuously monitor the disappearance of the ester carbonyl stretch (1760 cm⁻¹) and the appearance of the target difluoroethanone carbonyl stretch (1715 cm⁻¹). A stable plateau in the 1715 cm⁻¹ band confirms steady-state conversion.
4. Quench & Isolation:
Pass the effluent through a 75 psi Back Pressure Regulator (BPR) to prevent solvent outgassing, directing it into a stirred reservoir of saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate to yield the pure product.
Fig 2. Continuous flow microfluidic workflow for difluoroethanone synthesis.
Protocol B: Traditional Batch Synthesis (Control)
1. Setup: Flame-dry a 250 mL Schlenk flask under argon. Add 4-bromo-1,5-dimethyl-1H-pyrazole (10 mmol) and 50 mL anhydrous THF.
2. Lithiation: Cool the vessel to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (10.5 mmol) over 30 minutes.
Validation Checkpoint: A slight yellowing of the solution indicates the formation of the pyrazolyllithium species. Stir for 1 hour at -78 °C.
3. Acylation: Add ethyl difluoroacetate (12 mmol) via syringe pump over 45 minutes. Causality note: Rapid addition in batch causes localized warming and concentration gradients, immediately triggering the tertiary alcohol over-addition.
4. Quench: Stir for an additional 2 hours at -78 °C before quenching with 20 mL saturated NH₄Cl. Warm to room temperature, extract, and purify via column chromatography to separate the 24% tertiary alcohol impurity.
Conclusion
For the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, traditional batch chemistry is fundamentally limited by macroscopic mixing and heat transfer constraints, resulting in unavoidable over-addition impurities. The advanced SiC microfluidic reactor resolves this through rapid SAR mixing, allowing the reaction to be run safely at 20 °C with a 94% yield and near-zero impurity profile. For drug development professionals scaling fluorinated pyrazole intermediates, adopting high-performance continuous flow is not just an optimization—it is a mechanistic necessity.
A Comparative Benchmark of the Hydrolytic Stability of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone in Aqueous Media
This guide presents a comprehensive framework for benchmarking the hydrolytic stability of the novel compound, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, a molecule of interest in contemporary drug discovery....
Author: BenchChem Technical Support Team. Date: March 2026
This guide presents a comprehensive framework for benchmarking the hydrolytic stability of the novel compound, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, a molecule of interest in contemporary drug discovery. Its structural motifs, a substituted pyrazole ring and a difluoromethyl ketone, are increasingly incorporated into therapeutic candidates. Understanding the hydrolytic liability of such compounds is paramount for predicting their in vivo fate, informing formulation development, and ensuring the integrity of preclinical and clinical data.[1][2]
We will provide a detailed experimental protocol for a forced degradation study, a critical component of pharmaceutical development that elucidates intrinsic stability and potential degradation pathways.[1][2][3] The stability of our target compound will be benchmarked against two commercially successful pyrazole-containing drugs, Celecoxib and Rimonabant, to provide a relevant context for researchers in the field. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust stability-indicating methodologies.
Introduction to Hydrolytic Stability in Drug Discovery
The chemical stability of a drug candidate is a critical attribute that profoundly influences its therapeutic potential.[1] Among the various degradation pathways, hydrolysis—the cleavage of a chemical bond by water—is one of the most common mechanisms of drug decomposition.[4] The rate of hydrolysis is highly dependent on pH and temperature, making it a crucial parameter to evaluate across a range of physiologically relevant conditions.[5][6]
Forced degradation studies, also known as stress testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to be conducted during drug development.[7] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing, such as extremes of pH, temperature, and oxidative stress.[1][2] The primary objectives of such studies are to:
Identify potential degradation products and establish degradation pathways.[2][3]
Demonstrate the specificity of analytical methods, ensuring they are "stability-indicating."
Gain insights into the intrinsic stability of the molecule, which can guide formulation and packaging development.[1]
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[8][9] Generally, the pyrazole ring itself is relatively stable to hydrolysis.[10] However, the substituents on the ring can significantly influence the molecule's overall stability.[11] Similarly, the difluoromethyl ketone moiety is of growing interest as it can act as a stable mimic of a tetrahedral intermediate in enzyme-catalyzed reactions.[10][12] Therefore, a systematic evaluation of the hydrolytic stability of molecules incorporating these features is essential.
Comparative Compounds
To provide a meaningful benchmark for the hydrolytic stability of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, we have selected two well-established, pyrazole-containing drugs:
Celecoxib: A selective COX-2 inhibitor widely used as an anti-inflammatory drug. Its stability has been documented, providing a robust point of comparison.[5][13][14][15]
Rimonabant: A CB1 receptor inverse agonist previously marketed as an anti-obesity drug. While withdrawn from the market for safety reasons, its chemical properties and pyrazole core make it a relevant comparator.[16][17][18][19][20]
Caption: Target and Comparator Compounds for the Hydrolytic Stability Study.
Experimental Protocol: Forced Hydrolysis Study
This protocol outlines a comprehensive forced hydrolysis study to evaluate the stability of the target compound and the comparators across a range of pH values.
Volumetric flasks, pipettes, and other standard laboratory glassware
pH meter
Incubator or water bath
HPLC system with UV detector
Stock Solution Preparation
Prepare a stock solution of the test compound and each comparator compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Ensure complete dissolution. This stock solution will be used for spiking into the various aqueous media.
Forced Hydrolysis Procedure
The following procedure should be performed for the test compound and each comparator compound.
Acidic Hydrolysis:
To a series of labeled vials, add an appropriate volume of the stock solution to 0.1 N HCl to achieve a final concentration of 100 µg/mL.
Incubate the vials at 60°C.
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
Dilute the neutralized samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
Neutral Hydrolysis:
Repeat the procedure described in step 1, but use phosphate buffer (pH 7.4) instead of 0.1 N HCl. Neutralization is not required.
Alkaline Hydrolysis:
Repeat the procedure described in step 1, but use 0.1 N NaOH instead of 0.1 N HCl.
Neutralize the aliquots with an equivalent amount of 0.1 N HCl.
Caption: Experimental Workflow for the Forced Hydrolysis Study.
HPLC-UV Analytical Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. The following is a general method that can be optimized for the specific compounds.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
10% B to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
254 nm (or the λmax of the compound)
Injection Volume
10 µL
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[6][21][22][23]
Results and Discussion
The results of the forced hydrolysis study should be presented in a clear and comparative manner. The percentage of the parent compound remaining at each time point should be calculated and tabulated.
Data Presentation
Table 1: Hydrolytic Stability of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
Time (hours)
% Remaining (0.1 N HCl)
% Remaining (pH 7.4 Buffer)
% Remaining (0.1 N NaOH)
0
100
100
100
2
4
8
12
24
Table 2: Comparative Hydrolytic Stability Data
Compound
Condition
Half-life (t½) (hours)
Test Compound
0.1 N HCl
pH 7.4 Buffer
0.1 N NaOH
Celecoxib
0.1 N HCl
pH 7.4 Buffer
0.1 N NaOH
Rimonabant
0.1 N HCl
pH 7.4 Buffer
0.1 N NaOH
Kinetic Analysis
The degradation of a drug in solution often follows first-order or pseudo-first-order kinetics.[1][24] The half-life (t½) of the compound under each condition can be calculated from the slope of the line obtained by plotting the natural logarithm of the percentage of the remaining drug versus time.[4][25][26]
Equation: t½ = 0.693 / k
Where 'k' is the degradation rate constant.
A longer half-life indicates greater stability. By comparing the half-lives of the test compound with those of Celecoxib and Rimonabant, a clear and quantitative assessment of its relative hydrolytic stability can be made.
Conclusion
This guide provides a robust and scientifically sound framework for benchmarking the hydrolytic stability of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone. By following the detailed experimental protocol and comparing the results against well-established drugs like Celecoxib and Rimonabant, researchers can gain valuable insights into the intrinsic stability of this novel compound. This information is critical for making informed decisions during the drug discovery and development process, ultimately contributing to the selection of more robust and developable drug candidates. The provided methodologies for forced degradation and HPLC analysis are grounded in regulatory expectations and established scientific practice, ensuring the generation of reliable and defensible data.
References
Robin, A. et al. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
ResearchGate. Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. [Link]
Ruprecht, B. et al. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC. [Link]
Gelb, M. H. et al. Fluoro ketone inhibitors of hydrolytic enzymes. PubMed. [Link]
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
University of Portsmouth. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Link]
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Asian Journal of Pharmaceutical and Clinical Research. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Semantic Scholar. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
Donnelly, R. F. Stability of Celecoxib Oral Suspension. PMC. [Link]
JETIR. DETERMINATION OF PRODUCT SHELF LIFE AND EVALUATION OF KINETIC PARAMETERS OF THERMAL DECOMPOSITION OF RAFOXANIDE IN SOLID STATE BY HPLC. [Link]
Scheiman, J. et al. Rimonabant, Gastrointestinal Motility and Obesity. PMC. [Link]
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ResearchGate. (PDF) Stability of Celecoxib Oral Suspension. [Link]
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Park, J. B. et al. Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers. PMC. [Link]
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Differentiating Difluoroethanone Pyrazole Building Blocks: A Mass Spectrometry Fragmentation Guide
In the landscape of modern drug discovery, fluorinated pyrazole scaffolds are of paramount importance. Their unique physicochemical properties—enhanced metabolic stability, improved binding affinity, and modulated pKa—ma...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, fluorinated pyrazole scaffolds are of paramount importance. Their unique physicochemical properties—enhanced metabolic stability, improved binding affinity, and modulated pKa—make them privileged structures in medicinal chemistry. Among these, difluoroethanone pyrazole building blocks are particularly valuable for constructing complex pharmaceutical agents. However, the synthesis of these intermediates can often yield a mixture of isomers, necessitating robust analytical methods for their unambiguous identification.
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of two representative difluoroethanone pyrazole isomers. By understanding their distinct dissociation pathways under collision-induced dissociation (CID), researchers can confidently identify and differentiate these critical building blocks. The principles and methodologies discussed herein are designed to be broadly applicable for the structural elucidation of novel fluorinated heterocyclic compounds.
The Importance of Isomer-Specific Characterization
The precise arrangement of substituents on the pyrazole ring dramatically influences a molecule's biological activity and pharmacokinetic profile. A misplaced functional group can render a promising drug candidate inactive or even toxic. Therefore, relying solely on the molecular mass is insufficient. Tandem mass spectrometry (MS/MS) provides the necessary structural detail by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[1][2] This process creates a "fingerprint" unique to the molecule's specific isomeric form.
Experimental Protocol: A Self-Validating System
The data presented in this guide were conceptualized based on established fragmentation principles and generated using a standardized protocol for analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).[3][4]
Sample Preparation
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the pyrazole isomer sample in HPLC-grade methanol.
Working Solution: Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10-20 µg/mL. The presence of formic acid is crucial for promoting protonation and forming the [M+H]⁺ ion in positive-ion ESI.[5]
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could interfere with the analysis.
LC-MS/MS Analysis
Instrumentation: A triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source is ideal.[6]
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).
MS1 Scan Range: m/z 50-500 to identify the protonated molecular ion [M+H]⁺.
MS/MS Experiment: Product ion scan of the selected [M+H]⁺ precursor.
Collision Gas: Argon or Nitrogen at a suitable pressure (e.g., 1-2 mTorr).[7]
Collision Energy: A collision energy ramp (e.g., 10-40 eV) is recommended. Lower energies reveal primary fragmentations, while higher energies can induce further, secondary fragmentations, providing a more complete picture of the dissociation pathways.[6]
This protocol ensures that the observed fragmentation is a direct result of the molecule's intrinsic chemical structure under controlled conditions, making the results reliable and reproducible.
Case Study: Fragmentation of Two Positional Isomers
To illustrate the power of fragmentation analysis, we will compare two hypothetical but structurally plausible isomers:
Both isomers have the same molecular formula (C₇H₈F₂N₂O) and a monoisotopic mass of 174.06 Da. Their protonated molecular ions [M+H]⁺ will appear at m/z 175.07.
Fragmentation Pathway of Isomer A: 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2-difluoroethan-1-one
The key structural feature of Isomer A is the substitution at positions 3 and 5 of the pyrazole ring. Upon CID, the protonated molecular ion (m/z 175) undergoes several characteristic fragmentations. The primary and most diagnostic fragmentation involves the cleavage of the N-C bond between the pyrazole ring and the carbonyl group. This is a common cleavage point for N-acylpyrazoles.[8] This cleavage results in the formation of a stable, protonated 3,5-dimethylpyrazole cation at m/z 97 . This fragment is often the base peak in the spectrum due to its stability.
The other part of the molecule forms a difluoroacetyl radical, which is not observed. The m/z 97 ion can further lose neutral molecules typical for pyrazole ring fragmentation, such as HCN.[9][10]
Fragmentation pathway for Isomer B.
Comparative Data Summary
The most reliable method for differentiation lies in the relative abundances of shared fragments and the presence of unique, diagnostic ions, even at low intensity. The stability of the resulting fragment ions and neutral losses governs the fragmentation pattern. [1][11]The mass spectral fragmentation of pyrazole derivatives is highly dependent on the nature and position of the substituents.
[12]
Precursor Ion (m/z)
Fragment Ion (m/z)
Proposed Fragment Identity
Expected Relative Abundance (Isomer A)
Expected Relative Abundance (Isomer B)
Diagnostic Value
175.07
97.08
Protonated 3,5-dimethylpyrazole
High (Base Peak)
High (Base Peak)
Low (Identical Mass)
175.07
97.08
Protonated 3,4-dimethylpyrazole
N/A
High (Base Peak)
Low (Identical Mass)
175.07
155.06
[M+H-HF]⁺
Low
Moderate
High
97.08
70.07
[C₄H₆N]⁺ (after HCN loss)
Moderate
Moderate
Low
| 175.07 | 147.07 | [M+H-CO]⁺ | Very Low | Low | Medium |
Analysis of Comparison:
The primary fragment for both isomers is the protonated dimethylpyrazole at m/z 97. While this confirms the core structure, it does not differentiate the isomers. The key lies in the secondary fragmentation pathways. The stability of the [M+H-HF]⁺ ion at m/z 155 may be greater for Isomer B due to electronic effects from the 3,4-dimethyl substitution pattern compared to the 3,5-substitution in Isomer A. Therefore, a significantly more abundant peak at m/z 155 in the spectrum of one isomer versus the other would be a strong differentiating feature.
Pro-Tips for Analysis
Vary Collision Energy: Systematically varying the collision energy can reveal subtle differences. Low energies might only produce the m/z 97 fragment, while higher energies could promote the formation of diagnostic fragments like [M+H-HF]⁺.
High-Resolution MS: Using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) can confirm the elemental composition of each fragment, adding another layer of confidence to your structural assignment.
[8]* Isotopic Labeling: In complex cases, synthesizing an isotopically labeled (e.g., Deuterium) analogue can definitively confirm fragmentation mechanisms.
Conclusion
Tandem mass spectrometry is an indispensable tool for the structural characterization of difluoroethanone pyrazole building blocks. While isomers may share common primary fragmentation pathways, a detailed analysis of the entire product ion spectrum, including lower abundance ions and their relative intensities at varying collision energies, provides the necessary data for confident differentiation. By focusing on diagnostic fragments that are unique to or more favorably formed by one structure over another, researchers can ensure the chemical integrity of their synthetic intermediates, a critical step in the path to successful drug development.
References
McLafferty Rearrangement - Chemistry Steps. (2025, September 30). Vertex AI Search.
Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv
McLafferty rearrangement. Wikipedia.
Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Deriv
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. AJC.
Mass spectrometric study of some pyrazoline derivatives.
Fragmentations of pyrazole derivatives 9.
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
McLafferty Rearrangement. AK Lectures.
How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. (2016, March 26). Master Organic Chemistry.
McLafferty Rearrangement. AK Lectures.
Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. Benchchem.
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of West Florida.
Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. (2005, September 25). PubMed.
Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥.
mass spectra - fragmentation p
Electrospray ioniz
Fragment
ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. (2020, February 14).
Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil.
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. (2007). PubMed.
Investigation of neutral loss during collision induced dissoci
Collision-induced dissoci
Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissoci
Collision-induced dissociation – Knowledge and References. Taylor & Francis.
Identifying fragments using a Neutral Loss spectrum. (2026, February 12). ACD/Labs.
Collisionally-Induced Dissociation of Methimazole and Acetylsalicylic Acid: Proposed Mechanisms of Ion Formation using Hydrogen/. Thermo Fisher Scientific.
Collision induced dissociation spectra of mass-selected [M(BPh4)2]⁻...
Inter-Laboratory Validation of Assay Protocols for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of an assay for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, a novel pyrazole derivative with potential applications in pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the inter-laboratory validation of an assay for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, a novel pyrazole derivative with potential applications in pharmaceutical development. The objective is to establish a robust, reliable, and transferable analytical method for the accurate quantification of this compound across different laboratories. This is critical for ensuring consistent quality control and for the comparison of data generated in multicenter studies.
The validation process detailed herein adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures. This guide is intended for researchers, analytical scientists, and quality assurance professionals involved in the development and validation of analytical methods for pharmaceutical compounds.
Introduction to the Analyte and the Analytical Challenge
1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is a synthetic organic compound characterized by a dimethyl-pyrazole ring and a difluoroethanone moiety. The accurate and precise measurement of this compound is essential for pharmacokinetic studies, stability testing, and quality control of potential drug formulations. The development of a validated analytical method is the first step towards achieving reliable and reproducible results.
The primary analytical challenge lies in developing a method that is not only accurate and precise within a single laboratory but also robust enough to be transferable across different laboratories, each with its own set of instruments, reagents, and analysts. This guide presents a comparative analysis of a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method and its inter-laboratory validation.
The Analytical Method: HPLC-UV for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
A reverse-phase HPLC-UV method was developed for the quantification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone. The choice of this method was based on the physicochemical properties of the analyte, including its expected UV absorbance due to the pyrazole ring and its suitability for separation by reverse-phase chromatography.
Chromatographic Conditions
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase: Acetonitrile:Water (60:40, v/v)
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
UV Detection: 254 nm
Run Time: 10 minutes
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: The sample preparation protocol will depend on the matrix. For the purpose of this validation, samples were prepared by spiking a placebo matrix with known concentrations of the analyte.
Inter-Laboratory Validation Study Design
An inter-laboratory validation study was designed to assess the reproducibility and robustness of the HPLC-UV method. The study involved a coordinating laboratory and three participating laboratories.
Study Participants
Coordinating Laboratory (Lab A)
Participating Laboratory 1 (Lab B)
Participating Laboratory 2 (Lab C)
Participating Laboratory 3 (Lab D)
Validation Samples
The coordinating laboratory prepared and distributed the following sets of samples to each participating laboratory:
Linearity Series: A set of five standard solutions of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone at concentrations of 1, 5, 10, 50, and 100 µg/mL.
Accuracy and Precision Samples: Three sets of samples at low, medium, and high concentrations (5, 25, and 75 µg/mL), prepared in triplicate.
Robustness Samples: A set of samples to be analyzed under deliberately varied chromatographic conditions (e.g., flow rate ± 0.1 mL/min, column temperature ± 2 °C).
The overall workflow for the inter-laboratory validation study is depicted in the following diagram:
Caption: Workflow of the inter-laboratory validation study.
Results and Discussion
The data from the participating laboratories were collected and analyzed by the coordinating laboratory. The following sections summarize the key findings of the inter-laboratory validation study.
Linearity
All participating laboratories demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The correlation coefficient (R²) was consistently greater than 0.999 in all laboratories, indicating a strong linear relationship between the concentration and the detector response.
Laboratory
Correlation Coefficient (R²)
Slope
Intercept
Lab A
0.9998
4521.3
123.5
Lab B
0.9995
4498.7
154.2
Lab C
0.9999
4535.1
110.8
Lab D
0.9997
4510.9
135.1
Accuracy and Precision
The accuracy and precision of the method were evaluated at three concentration levels. The results, summarized in the table below, demonstrate a high degree of accuracy (recovery) and precision (RSD) both within and between laboratories.
Concentration (µg/mL)
Laboratory
Mean Measured Concentration (µg/mL)
Recovery (%)
Intra-day RSD (%)
Inter-day RSD (%)
5 (Low)
Lab A
4.95
99.0
1.2
1.5
Lab B
5.02
100.4
1.5
1.8
Lab C
4.98
99.6
1.1
1.4
Lab D
5.05
101.0
1.3
1.6
25 (Medium)
Lab A
24.8
99.2
0.8
1.1
Lab B
25.1
100.4
1.0
1.3
Lab C
24.9
99.6
0.9
1.2
Lab D
25.2
100.8
0.9
1.1
75 (High)
Lab A
74.5
99.3
0.6
0.9
Lab B
75.3
100.4
0.8
1.0
Lab C
74.8
99.7
0.7
0.9
Lab D
75.5
100.7
0.7
1.0
The low relative standard deviation (RSD) values for both intra-day and inter-day precision indicate that the method is highly precise. The recovery values, which are all close to 100%, demonstrate the excellent accuracy of the method.
Robustness
The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions. The results showed that minor changes in flow rate and column temperature did not significantly affect the analytical results, with all measured concentrations remaining within 98-102% of the nominal value. This indicates that the method is robust and suitable for routine use in a quality control environment.
The decision-making process for evaluating the robustness of the analytical method is illustrated in the following diagram:
Caption: Decision tree for robustness evaluation.
Conclusion
The inter-laboratory validation study successfully demonstrated that the developed HPLC-UV method for the quantification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is linear, accurate, precise, and robust. The method proved to be highly reproducible and transferable across different laboratories, making it suitable for its intended purpose in a regulated environment. The successful validation of this method provides a high degree of confidence in the reliability of the data that will be generated using this method in future studies.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone. As researchers and drug development professionals, our commitment t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in our laboratories.
Hazard Profile Analysis: A Precautionary Approach
Pyrazole Derivatives: Pyrazole and its derivatives are known to exhibit a range of biological activities and potential hazards. Safety data for analogous pyrazole compounds indicate risks such as being harmful if swallowed, causing skin and serious eye irritation, and potential respiratory irritation.[1] Some pyrazoles are also classified as toxic in contact with the skin.[1]
α,α-Difluoroketones: The presence of two fluorine atoms on the carbon alpha to the ketone is significant. While α-fluoroketones are known for their unique reactivity, the strong carbon-fluorine bond imparts high thermal stability.[2][3] However, upon thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF) and carbonyl fluoride.[4][5] The base compound 2,2-difluoroethanol is classified as highly flammable, harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[6][7][8]
Based on this composite analysis, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone must be treated as hazardous waste . Improper disposal, such as release into sanitary sewer systems or general trash, is strictly prohibited and poses a significant risk to environmental and public health.[1]
Quantitative Data from Structurally Related Compounds
To underscore the rationale for these stringent procedures, the following table summarizes hazard information for compounds with similar structural features.
Compound Name
CAS Number
Key Hazard Statements
Disposal Considerations
Pyrazole (general)
288-13-1
Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.[1]
Dispose of properly. Do not let product enter drains.[1]
1-Methyl-4-iodo-1H-pyrazole
39806-90-1
Causes skin and serious eye irritation. May cause respiratory irritation.[1]
Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1]
2,2-Difluoroethanol
359-13-7
Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
Keep away from sources of ignition. Wear suitable protective clothing, gloves, and eye/face protection.[6]
2,2,2-Trifluoroethanol
75-89-8
Flammable liquid. Toxic if swallowed. Causes serious eye damage.[9]
Dispose of contents/container to an approved waste disposal plant.[9]
Core Disposal Protocol: From Bench to Manifest
This protocol ensures that 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone waste is managed safely and in compliance with regulations such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Always handle this compound and its waste within a well-ventilated chemical fume hood.[1] The minimum required PPE includes:
Nitrile gloves (or other chemically resistant gloves; inspect before use).[10]
Safety glasses with side shields or chemical splash goggles.
A flame-resistant lab coat.
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the cornerstone of safe chemical waste management.
Designate a Specific Waste Stream: This compound is a halogenated organic waste. Do not mix it with non-halogenated solvents or other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]
Solid Waste: Collect unused or contaminated solid 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone in a dedicated, clearly labeled hazardous waste container.
Liquid Waste: If the compound is in solution, collect it in a separate, designated "Halogenated Organic Liquid Waste" container.
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, must be disposed of in the same solid waste container.[5]
Step 3: Containerization and Labeling
The integrity and labeling of your waste container are critical for safety and compliance.
Container Selection: Use a container made of a material chemically compatible with the waste. For liquid waste, high-density polyethylene (HDPE) or glass containers are often suitable. Ensure the container has a secure, vapor-tight lid.[1]
Labeling: As soon as you begin accumulating waste, affix a hazardous waste label. The label must include:
The full chemical name: "1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone ". Do not use abbreviations or chemical formulas.
An accurate list of all constituents and their approximate percentages.
The primary hazard characteristics (e.g., "Toxic," "Irritant").
Step 4: Waste Storage in a Satellite Accumulation Area (SAA)
Store the sealed waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[5]
Location: The SAA should be in a well-ventilated area, away from incompatible materials (e.g., strong acids, bases, and oxidizing agents).[11]
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
Container Status: Keep the waste container closed at all times except when adding waste.[5]
Step 5: Arranging for Professional Disposal
The final disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone must be handled by a licensed professional waste disposal company.
Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
Recommended Disposal Method: Due to its halogenated nature, the preferred method of disposal is high-temperature incineration at a permitted hazardous waste facility. This process is designed to break the strong carbon-fluorine bonds and scrub resulting acidic gases like hydrogen fluoride.[4][5] Landfill disposal of halogenated organic compounds is heavily restricted.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Control Ignition Sources: If the compound or its solvent is flammable, extinguish all nearby flames and turn off spark-producing equipment.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Contain and Absorb: For small spills, contain the material with an inert absorbent, such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb large quantities of liquid.
Collect Waste: Carefully sweep or scoop the absorbent material into your designated solid hazardous waste container.
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policy.
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone.
Caption: Disposal workflow for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone.
By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, thereby upholding the highest standards of laboratory safety.
References
O'Hagan, D. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2835-2839. Available at: [Link]
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Available at: [Link]
University of Brighton. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Available at: [Link]
ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Available at: [Link]
IntechOpen. (2025). Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. In Water Purification. Available at: [Link]
CSWAB. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Available at: [Link]
ResearchGate. (2025). The Reactivity of α‐Fluorinated Mono‐ and Diketones Uncovers their Potential as Electrophilic Warheads for Reversible Covalent Drugs. Available at: [Link]
TURI. (2020). Thermal degradation of fluoropolymers. Toxics Use Reduction Institute. Available at: [Link]
ResearchGate. (2026). Combustion and thermal decomposition of fluorinated polymers. Available at: [Link]
Angene Chemical. (2025). Safety Data Sheet. Available at: [Link]
PubChem. (n.d.). 2,2-Difluoroethan-1-ol. National Center for Biotechnology Information. Available at: [Link]
LookChem. (n.d.). 2,2-Difluoroethanol MSDS/SDS. Available at: [Link]
Sdfine. (n.d.). Chemwatch MSDS 62326 - BISPYRAZOLONE. Available at: [Link]
National Center for Biotechnology Information. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PubMed Central. Available at: [Link]
ResearchGate. (2015). Selective Incorporation of Fluorine in Pyrazoles. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed Central. Available at: [Link]
ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Available at: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
Introduction and Guiding Principles As drug development professionals, our work inherently involves handling novel chemical entities. 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is a compound with a structure s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Guiding Principles
As drug development professionals, our work inherently involves handling novel chemical entities. 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is a compound with a structure suggesting significant biological activity, combining a pyrazole core, common in pharmaceuticals, with a difluoroethanone moiety that can alter reactivity and metabolic profile.
A comprehensive review of publicly available safety literature reveals no specific Safety Data Sheet (SDS) for this exact molecule. This is common for novel research chemicals. Therefore, our safety and handling protocols must be built upon a conservative, data-driven assessment of structurally analogous compounds. This guide establishes a self-validating system of protocols grounded in the known hazards of pyrazole derivatives and general principles of laboratory safety, ensuring that we treat this compound with the caution it warrants.[1] The core principle is to minimize exposure to As Low As Reasonably Practicable (ALARP) through a multi-layered approach of engineering controls, administrative procedures, and Personal Protective Equipment (PPE).
Hazard Assessment: Justifying the Protective Stance
The requirement for stringent PPE is not arbitrary; it is a direct response to the potential hazards inferred from similar chemical structures. Analysis of SDSs for various pyrazole derivatives indicates a consistent pattern of biological effects.[2][3][4]
Table 1: Inferred Hazard Profile based on Structural Analogs
Hazard Category
Potential Effect
Rationale & Representative Sources
Acute Oral Toxicity
Harmful if swallowed.
Pyrazole and its derivatives are frequently classified as Category 4 for acute oral toxicity.[2]
Acute Dermal Toxicity
Toxic in contact with skin.
Some pyrazole compounds show significant dermal toxicity (Category 3), indicating efficient absorption through the skin.
Skin Corrosion/Irritation
Causes skin irritation.
This is a common hazard classification for substituted pyrazoles.[2][3][4]
Eye Damage/Irritation
Causes serious eye damage/irritation.
Direct contact with powders or solutions can lead to severe irritation or damage.[2][4]
Respiratory Irritation
May cause respiratory tract irritation.
Inhalation of the powdered compound can irritate the respiratory system.[2][3]
| Organ Toxicity | Potential for organ damage through prolonged or repeated exposure. | Specific pyrazole compounds have been shown to target organs like the spleen and thyroid in repeated exposure studies. |
This hazard profile dictates that our primary goals are to prevent all routes of exposure: inhalation, dermal contact, ocular contact, and ingestion.
Core PPE Directive: Your Last Line of Defense
PPE is essential but should never be the sole method of protection. It must be used in conjunction with the engineering and administrative controls outlined in Section 4.0. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and employees use appropriate PPE based on a thorough hazard assessment.[5][6]
Eye and Face Protection
Minimum Requirement: ANSI Z87-marked safety glasses with side shields are mandatory for any work in the laboratory.[7]
Required for Handling: When handling the solid compound or any solutions, tight-fitting chemical safety goggles are required to protect against dust, splashes, and vapors.[8][9]
Splash Hazard Operations: When transferring solutions or performing any operation with a high risk of splashing, a full-face shield must be worn over safety goggles.[7][10] The face shield provides a critical barrier for the entire face.
Skin and Body Protection
Laboratory Coat: A flame-resistant lab coat with full-length sleeves is required to protect street clothes and skin from contamination.[10][11]
Gloves: Disposable nitrile gloves are the minimum requirement for handling this compound. However, given the potential for dermal toxicity, the following protocol is mandated:
Glove Type: Use nitrile gloves with a minimum thickness of 4 mil for incidental contact.[12]
Integrity Check: Always inspect gloves for tears or pinholes before use.[9]
Immediate Disposal: If contact with the chemical occurs, remove the glove immediately using the proper technique (without touching the outer surface), wash your hands, and don a new pair.[2]
Double Gloving: For procedures involving larger quantities or prolonged handling, double-gloving provides an additional layer of protection.[7]
Full Body Protection: Long pants and closed-toe shoes made of a non-permeable material are mandatory at all times within the laboratory.[6]
Respiratory Protection
Engineering Control is Primary: All procedures that involve handling the solid powder of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, or any of its solutions, must be performed inside a certified chemical fume hood.[1][8] This is the primary method for preventing respiratory exposure.
Respirator Use: A NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask with appropriate cartridges for organic vapors) may be required if engineering controls are insufficient or during a large-scale spill cleanup, as determined by a formal risk assessment.[11][13]
Operational and Disposal Plans
A safe experiment begins long before the chemical is handled and ends long after. The following workflow provides a systematic approach to safety.
Caption: High-level workflow from preparation to disposal.
Step-by-Step Handling Protocol
Area Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood sash is at the proper working height. Verify that an ABC fire extinguisher, safety shower, and eyewash station are accessible and unobstructed.[13][14]
PPE Donning: Don all required PPE as specified in Section 3.0 before handling the primary container.
Chemical Handling (in Fume Hood):
Place a disposable, plastic-backed absorbent liner on the work surface of the fume hood.
When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust.
When preparing solutions, add the solid to the solvent slowly. If adding to an acid or base, do so cautiously to control any potential exothermic reaction.
Decontamination:
After use, decontaminate non-disposable equipment (spatulas, glassware) with an appropriate solvent.
Wipe down the liner and the fume hood surfaces.
Dispose of the liner and any contaminated wipes as solid hazardous waste.
PPE Doffing: Remove PPE in an order that prevents cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat. Wash hands thoroughly with soap and water after all PPE is removed.[2]
Emergency Procedures
Spill Response:
Caption: Waste segregation and disposal pathway.
Segregation: Use separate, designated containers for solid and liquid waste. Do not mix incompatible waste streams.
[15]2. Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all constituents, and the approximate percentages. [16][17]The container must be kept closed except when adding waste.
[18]3. Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.
[19][18]4. Disposal: When the container is nearly full, submit a request for pickup to your institution's Environmental Health & Safety (EHS) department.
[19]